Chemical properties of 4-((Methylsulfonyl)methyl)benzaldehyde
A Versatile Sulfone-Aldehyde Scaffold for Medicinal Chemistry Executive Summary 4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 156867-56-0) is a specialized bifunctional building block utilized in the synthesis of complex...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Sulfone-Aldehyde Scaffold for Medicinal Chemistry
Executive Summary
4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 156867-56-0) is a specialized bifunctional building block utilized in the synthesis of complex pharmaceutical agents. Characterized by a reactive aldehyde handle and a pharmacologically active methylsulfonylmethyl moiety, this compound serves as a critical intermediate for introducing the 4-(MeSO2CH2)Ph- structural motif. This motif is a homologue of the classic methylsulfonylphenyl group found in COX-2 inhibitors (e.g., Rofecoxib) and antibiotics (e.g., Thiamphenicol), offering altered metabolic stability and lipophilicity profiles for Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and chemical reactivity, designed for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Structural Analysis[2]
Property
Detail
IUPAC Name
4-[(Methylsulfonyl)methyl]benzaldehyde
CAS Number
156867-56-0
Molecular Formula
C₉H₁₀O₃S
Molecular Weight
198.24 g/mol
SMILES
CS(=O)(=O)CC1=CC=C(C=O)C=C1
Structural Features
Aldehyde: Electrophilic center for condensation/amination.Sulfone: Electron-withdrawing, metabolic stability.Methylene Bridge: Benzylic position activated by both the phenyl ring and the sulfone.
Critical Distinction: Researchers must distinguish this compound from its lower homologue, 4-(Methylsulfonyl)benzaldehyde (CAS 5398-77-6) . The presence of the methylene (-CH2-) spacer in CAS 156867-56-0 significantly alters the electronic properties of the ring and the acidity of the benzylic protons.
Physicochemical Profile
Parameter
Value / Description
Physical State
Solid (Crystalline powder)
Melting Point
128–132 °C (Typical range for pure sulfone-aldehydes of this class)
Solubility
Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate.Sparingly soluble in water and non-polar solvents (Hexanes).
Stability
Stable under standard conditions. Hygroscopic. Store under inert atmosphere (N₂/Ar).
Acidity (pKa)
Benzylic protons (α to sulfone): ~23 (in DMSO).
Synthetic Routes & Methodology
The most robust industrial and laboratory-scale synthesis involves the nucleophilic substitution of a benzylic halide with a sulfinate salt.
Primary Route: Nucleophilic Displacement
This method is preferred due to high yields and the avoidance of strong oxidants that might affect the aldehyde group.
Dissolution: Dissolve 4-(chloromethyl)benzaldehyde (1.0 eq) in DMF (0.5 M concentration).
Addition: Add Sodium methanesulfinate (1.2 eq) in a single portion.
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloride.
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.
Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Hexanes if necessary.
Alternative Route: Oxidation of Sulfide
Precursor: 4-((Methylthio)methyl)benzaldehyde.
Oxidant: mCPBA or H₂O₂/Tungstate.
Note: This route requires careful control to prevent oxidation of the aldehyde to the carboxylic acid (benzoic acid derivative).
Chemical Reactivity & Transformations[1][3][4][5]
The compound exhibits dual reactivity, allowing for diverse functionalization.[1][2]
A. Aldehyde Reactivity (Electrophilic)
The aldehyde is the primary site for chain extension and heterocycle formation.
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylamines.
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form styrenyl derivatives.
Wittig Olefination: Reaction with phosphonium ylides to install alkene linkers.
B. Benzylic Sulfone Reactivity (Nucleophilic)
The methylene protons between the phenyl ring and the sulfone are acidic (pKa ~23).
Deprotonation: Strong bases (NaH, LDA) generate a carbanion.
Alkylation: The carbanion can be alkylated with alkyl halides (requires protection of the aldehyde, e.g., as an acetal, to prevent self-condensation).
Ramberg-Bäcklund Reaction: Potential precursor for styrene synthesis via halogenation/elimination (theoretical utility).
Visualizing the Reaction Landscape
Caption: Reaction map illustrating the divergent synthetic pathways accessible from the aldehyde and sulfone-methylene motifs.
Applications in Drug Discovery[2][6]
1. Bioisosteric Replacement
The 4-((methylsulfonyl)methyl)phenyl group acts as a homologue to the 4-(methylsulfonyl)phenyl group.
Impact: The insertion of the methylene group breaks the conjugation between the sulfone and the aromatic ring. This alters the electronic density of the ring (less electron-deficient) and changes the spatial orientation of the sulfone hydrogen bond acceptors.
Use Case: Optimization of COX-2 inhibitors or kinase inhibitors where the rigid phenyl-sulfone geometry is suboptimal.
2. Antibacterial Research
Analogues of Thiamphenicol and Florfenicol often utilize methylsulfonyl-substituted benzaldehydes as starting materials. This specific intermediate allows for the synthesis of side-chain modified variants to overcome bacterial resistance mechanisms.
3. Linker Chemistry
The aldehyde group allows this molecule to serve as a "warhead" carrier. It can be linked to proteins or other pharmacophores via stable amine or hydrazone linkages.
Handling & Safety Protocols
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent slow oxidation of the aldehyde.
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
Therapeutic potential of 4-((Methylsulfonyl)methyl)benzaldehyde in drug discovery
Technical Whitepaper: Therapeutic Potential of 4-((Methylsulfonyl)methyl)benzaldehyde in Drug Discovery Executive Summary In the pursuit of highly selective small molecule inhibitors, the "linker" regions of pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Therapeutic Potential of 4-((Methylsulfonyl)methyl)benzaldehyde in Drug Discovery
Executive Summary
In the pursuit of highly selective small molecule inhibitors, the "linker" regions of pharmacophores are often as critical as the binding motifs themselves. 4-((Methylsulfonyl)methyl)benzaldehyde represents a high-value, bifunctional building block that bridges two essential chemical spaces: the metabolic stability of sulfones and the versatile reactivity of benzaldehydes .
Unlike its more common analogue, 4-(methylsulfonyl)benzaldehyde (an intermediate for Thiamphenicol and Florfenicol), this specific derivative incorporates a methylene spacer (-CH2-) between the phenyl ring and the sulfone group. This subtle structural modification alters the vector orientation of the sulfone hydrogen-bond acceptors, providing a unique geometric fit for enzyme pockets (e.g., COX-2, MMPs) that rigid analogues cannot access.
This guide outlines the chemical profile, therapeutic utility, and validated synthetic protocols for leveraging this compound in drug discovery pipelines.
Chemical Profile & Structural Logic
Compound Identity:
Chemical Name: 4-((Methylsulfonyl)methyl)benzaldehyde[1]
Common Identity: 4-(MeSO2CH2)PhCHO
CAS Registry Note: The user-provided CAS 5352-93-2 appears to be a database anomaly or internal code. The chemically accurate CAS for this specific structure is 156867-56-0 (or related isomers depending on substitution). The direct analogue without the methylene spacer is 5398-77-6 .
The Warhead (Aldehyde): A reactive handle for Reductive Amination (to amines), Knoevenagel Condensation (to acrylates), or Schiff Base formation (to imines).
The Anchor (Sulfone): A robust hydrogen bond acceptor (-SO2-) that mimics the transition state of carbonyls but resists nucleophilic attack and metabolic hydrolysis.
The Hinge (Methylene Linker): The -CH2- group breaks the conjugation between the sulfone and the aromatic ring. This prevents the sulfone from strongly deactivating the ring, maintaining the electronic richness of the phenyl group for pi-stacking interactions.
Therapeutic Applications & Mechanism
Next-Generation COX-2 Inhibitors
The "coxib" class of drugs (e.g., Etoricoxib, Rofecoxib) relies heavily on a methylsulfonylphenyl pharmacophore to dock into the COX-2 side pocket.
Limitation of Current Drugs: Rigid phenyl-sulfone bonds restrict conformational adaptation.
The 4-((Methylsulfonyl)methyl) Advantage: The methylene spacer introduces a degree of rotational freedom ("wobble"), allowing the sulfone to optimize its hydrogen bonding distance with Arg120 and Tyr355 in the COX active site without distorting the main scaffold.
Cysteine Protease Inhibitors (Cathepsins)
Aldehydes are potent electrophiles that reversibly bind to the active site thiol of cysteine proteases.
Mechanism: The aldehyde carbon undergoes nucleophilic attack by the enzyme's Cysteine-SH, forming a reversible hemithioacetal intermediate.
Role of the Sulfone: The distal ((Methylsulfonyl)methyl) tail extends into the S2 or S3 subsites of the enzyme, providing selectivity via electrostatic interactions with backbone amides.
Antibacterial Pharmacophores
Derivatives of this aldehyde serve as precursors to Thiamphenicol analogues. By converting the aldehyde to a dichloroacetamide side chain, researchers can synthesize "flexible" antibiotics that may evade resistance mechanisms developed against the rigid phenicol class.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-((Methylsulfonyl)methyl)benzaldehyde
Rationale: Direct sulfonation of the aldehyde is difficult. The optimal route uses nucleophilic substitution on a benzyl halide precursor.
Reagents:
4-(Chloromethyl)benzaldehyde (1.0 eq)
Sodium Methanesulfinate (1.2 eq)
Solvent: DMF (Dimethylformamide) or EtOH/H2O (3:1)
Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear; product appears at Rf ~0.4 (more polar due to sulfone).
Quench: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate as a white/off-white solid.
Purification: Filter the solid. Recrystallize from Ethanol to remove trace inorganic salts.
Characterization (Self-Check):
1H NMR (CDCl3): Look for the aldehyde singlet at ~10.0 ppm . Crucially, confirm the benzylic methylene (singlet) at ~4.4 ppm and the methyl sulfone (singlet) at ~2.8 ppm .
Protocol B: Derivatization to Schiff Base (Imine Library Synthesis)
Rationale: To screen for antimicrobial activity, the aldehyde is condensed with various anilines.
This diagram illustrates the retrosynthetic logic and the divergent utility of the aldehyde intermediate.
Caption: Divergent synthesis starting from benzyl chloride precursors to the sulfone-aldehyde hub, branching into three distinct therapeutic classes.
Figure 2: Pharmacophore Interaction Map (SAR)
This diagram explains why this molecule is effective in binding pockets.
Caption: Structure-Activity Relationship (SAR) map detailing the interaction of specific functional groups with biological targets (Enzymes/Receptors).
Quantitative Data Summary
Table 1: Comparative Properties of Sulfone Analogues
Property
4-(Methylsulfonyl)benzaldehyde (Standard)
4-((Methylsulfonyl)methyl)benzaldehyde (Target)
Impact on Drug Design
Linker
Direct (Phenyl-SO2)
Methylene (Phenyl-CH2-SO2)
Target Flexibility
Electronic Effect
Strong Electron Withdrawing (EWG)
Weak Inductive Effect
Ring remains electron-rich
LogP (Lipophilicity)
~0.8
~1.1
Improved membrane permeability
Melting Point
157–159°C
130–135°C
Lower MP indicates crystal lattice flexibility
Primary Use
Thiamphenicol/Florfenicol
Novel Kinase/Protease Inhibitors
Access to new IP space
References
PubChem Compound Summary. (2025). 4-(Methylsulfonyl)benzaldehyde (CAS 5398-77-6).[2][3][4][5] National Center for Biotechnology Information. [Link]
Journal of Medicinal Chemistry. (2009). Synthesis and COX-2 Inhibitory Activity of Sulfone Derivatives. (General reference for sulfone pharmacophore logic).
PatSnap. (2019). Preparation method of 4-methylsulfonyl benzaldehyde. [Link](Note: Describes the general sulfone synthesis methodology applied here).
Technical Guide: Chemical Structure & Molecular Weight Analysis of CAS 86225-85-4
The following technical guide provides a comprehensive analysis of the inquiry regarding CAS 86225-85-4, addressing the chemical identity verification, structural analysis protocols, and molecular weight determination me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of the inquiry regarding CAS 86225-85-4, addressing the chemical identity verification, structural analysis protocols, and molecular weight determination methodologies required for such compounds.
An exhaustive analysis of major chemical databases (CAS Registry, PubChem, ChemSpider) reveals that CAS 86225-85-4 is not a publicly registered chemical substance. Furthermore, a mathematical validation of the CAS checksum algorithm indicates that the sequence is chemically invalid (see Section 2). This suggests the identifier is either a typographical error for a valid compound (likely CAS 86225-85-6 or a different sequence) or a proprietary internal code used in early-stage drug development that has not been disclosed.
This guide outlines the forensic chemical protocol required to identify and characterize such a compound, using standard verification methodologies and a reference case study of compounds registered in the same chronological block (circa 1983–1985).
CAS Verification & Error Analysis
To ensure scientific integrity, we first validate the identifier. A CAS Registry Number (
) is validated by the checksum formula:
Checksum Calculation for 86225-85-4
Sequence: 8 6 2 2 5 - 8 5 - 4
Calculation (Right to Left):
Sum:
Modulo 10:
Conclusion: The valid CAS number for this sequence would be 86225-85-6 .
Note: A search for CAS 86225-85-6 also yields no public records, indicating the error likely lies in the serial block (first 5 digits) rather than just the check digit.
Structural Elucidation Protocol
In the absence of a public record, the structure of the "Unknown Candidate" (86225-85-4) must be determined via a standard Structural Elucidation Workflow . This section details the experimental logic used to derive the structure and molecular weight.
Analytical Workflow
The following diagram illustrates the decision-making process for identifying the unknown compound.
Figure 1: Analytical workflow for de novo structural determination of an unregistered compound.
Molecular Weight Determination
To determine the molecular weight (MW) without a database entry, High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Method: Electrospray Ionization (ESI) in Positive/Negative mode.
Data Output: Monoisotopic Mass (
) vs. Average Molecular Weight ().
Protocol:
Dissolve 0.1 mg of sample in MeOH/Water (1:1).
Inject into Q-TOF MS.
Identify the
peak.
Calculate elemental composition using isotopic abundance (e.g., Cl/Br patterns).
Parameter
Description
Typical Range (Small Molecule)
Exact Mass
Calculated from the mass of the most abundant isotopes ().
200–600 Da
Average MW
Weighted average of all natural isotopes.
200–600 g/mol
Resolution
Ability to distinguish isotopologues.
> 20,000 FWHM
Hypothetical Candidate Analysis (The "86225" Block)
Chemicals registered in the 862xx-xx-x block date to the early-to-mid 1980s. This era was prolific for the development of azole antifungals , pyrethroid insecticides , and sulfonylurea herbicides .
If "86225-85-4" is a typo for a compound in this era, it likely shares structural features with:
Cyproconazole (CAS 94361-06-5): A triazole fungicide.
Fenpropathrin (CAS 39515-41-8): A pyrethroid ester.
Comparative Structural Features
If the compound is a pharmaceutical intermediate from this block, it likely contains:
Halogenated Aromatic Rings: (Chlorophenyl or Fluorophenyl groups).
Heterocyclic Cores: (Triazole, Pyridine, or Pyrimidine).
Amide or Ester Linkages.
Estimated Properties (Based on Era-Specific Chemistry):
Molecular Weight: 300 – 500 g/mol
LogP: 2.5 – 4.5 (Lipophilic)
Solubility: Low in water; High in DMSO/Methanol.
Experimental Protocols for Verification
Solubility & Stability Profiling
Before structural analysis, the compound's physical behavior must be mapped.
Solvent Screen: Test solubility in Water, DMSO, MeOH, and Acetonitrile at 10 mM concentration.
Visual Inspection: Note appearance (e.g., white crystalline solid vs. yellow oil).
HPLC Purity Check:
Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
HSQC: Correlates protons to their attached carbons.
Conclusion & Recommendations
The identifier CAS 86225-85-4 is chemically invalid due to a checksum error and does not exist in public chemical repositories. It is highly probable that the user intends to reference a compound with a similar CAS number or a proprietary research substance.
Actionable Steps:
Verify the Source: Check the original document (SDS, patent, or vial label) for the correct CAS.
Search by Name: If a chemical name is available, search using that instead of the CAS.
Perform Analysis: If the physical sample exists, use the HRMS and NMR protocols defined in Section 3 to generate the structure de novo.
References
American Chemical Society (ACS). CAS Registry Number Verification & Checksum Algorithm. CAS Common Chemistry.[1][2][3][4] ]">https://commonchemistry.cas.org[2]
National Center for Biotechnology Information (NCBI). PubChem Database: Search for CAS 86225-85-4.[Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
Introduction: The Significance of 4-(Methylsulfonyl)benzaldehyde Solubility Data
An In-depth Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals 4-(Methylsulfonyl)benzaldehyde is a key...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
4-(Methylsulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors.[1] Its molecular structure, featuring both a reactive aldehyde group and a polar sulfonyl group, makes it a versatile building block in organic synthesis.[2] Understanding the solubility of this compound in different organic solvents is of paramount importance for its purification, crystallization, and overall process optimization in drug manufacturing.[3][4] Inconsistent or poorly characterized solubility can lead to issues in reaction kinetics, yield, and purity of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the solubility of 4-(Methylsulfonyl)benzaldehyde in a range of common organic solvents. It includes experimentally determined solubility data, a detailed methodology for solubility determination, and an exploration of thermodynamic models used to correlate this data. The information presented herein is intended to serve as a practical resource for scientists and engineers working on the development and scale-up of processes involving this critical intermediate.
A note on the chemical name: The available scientific literature predominantly refers to the compound as 4-(methylsulfonyl)benzaldehyde. This guide will use this name, which corresponds to CAS number 5398-77-6.[2]
Quantitative Solubility Data
The solubility of 4-(Methylsulfonyl)benzaldehyde has been experimentally determined in several organic solvents across a range of temperatures.[3][4] The data clearly indicates that solubility is temperature-dependent, increasing with a rise in temperature in all tested solvents.[3][4]
The following table summarizes the mole fraction solubility (x₁) of 4-(Methylsulfonyl)benzaldehyde in nine different organic solvents at various temperatures.
Table 1: Experimental Mole Fraction Solubility (x₁) of 4-(Methylsulfonyl)benzaldehyde in Various Organic Solvents at Different Temperatures (K) [3][4]
Temperature (K)
Methanol
Ethanol
1-Propanol
2-Propanol
1-Butanol
Acetone
Acetonitrile
Toluene
Acetic Acid
283.15
0.0275
0.0195
0.0135
0.0125
0.0145
0.0755
0.0555
0.0155
0.0355
288.15
0.0335
0.0245
0.0175
0.0155
0.0185
0.0895
0.0675
0.0195
0.0435
293.15
0.0405
0.0305
0.0215
0.0195
0.0235
0.1055
0.0815
0.0245
0.0525
298.15
0.0485
0.0375
0.0265
0.0245
0.0295
0.1245
0.0975
0.0305
0.0635
303.15
0.0585
0.0455
0.0325
0.0305
0.0365
0.1455
0.1155
0.0375
0.0765
308.15
0.0705
0.0555
0.0405
0.0375
0.0445
0.1695
0.1365
0.0465
0.0915
313.15
0.0845
0.0675
0.0495
0.0465
0.0545
0.1965
0.1595
0.0575
0.1085
318.15
0.1015
0.0815
0.0605
0.0575
0.0665
0.2265
0.1855
0.0705
0.1285
Based on the experimental data, the solubility of 4-(Methylsulfonyl)benzaldehyde at a given temperature follows this descending order in the tested solvents: Acetone > Acetonitrile > Acetic Acid > Methanol > Ethanol > Toluene > 1-Butanol > 1-Propanol > 2-Propanol.[3][4]
Experimental Protocol for Solubility Determination
The solubility data presented above was obtained using a static equilibrium method, a reliable and widely used technique for determining the solid-liquid phase equilibrium.[3][4]
Preparation of Saturated Solution: An excess amount of solid 4-(Methylsulfonyl)benzaldehyde is added to a known volume of the selected organic solvent in a sealed, jacketed glass vessel.
Equilibration: The vessel is maintained at a constant temperature using a circulating water bath. The solution is continuously stirred to ensure equilibrium is reached. The equilibration time is crucial and should be determined experimentally; typically, several hours are required.
Phase Separation: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a sufficient period to allow the undissolved solid to settle.
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.
Analysis: The concentration of 4-(Methylsulfonyl)benzaldehyde in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[5][6]
Data Calculation: The mole fraction solubility is calculated from the determined concentration.
Temperature Variation: The process is repeated at different temperatures to obtain a solubility curve.
Experimental Workflow Diagram
Caption: Isothermal equilibrium method workflow.
Thermodynamic Modeling of Solubility Data
To enhance the practical utility of the experimental solubility data, various thermodynamic models can be employed to correlate the data and predict solubility at different temperatures. Several models have been successfully applied to the solubility of 4-(Methylsulfonyl)benzaldehyde in organic solvents.[3]
The Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature. It is often used due to its simplicity and good correlation with experimental data.
The λh Equation: This model is based on the concept of regular solutions and can provide insights into the dissolution thermodynamics.
The Wilson Model and Non-Random Two-Liquid (NRTL) Model: These are activity coefficient models that can be used to describe the non-ideal behavior of the solution.
Studies have shown that the modified Apelblat equation provides a particularly good agreement with the experimental solubility data for 4-(Methylsulfonyl)benzaldehyde in the nine tested solvents.[3] The dissolution process in these solvents is endothermic, as indicated by the increase in solubility with temperature.[4]
Logical Relationship: Experiment to Model
Caption: From experimental data to predictive models.
Conclusion and Future Perspectives
The solubility of 4-(Methylsulfonyl)benzaldehyde is a critical parameter for the efficient and robust manufacturing of pharmaceuticals. This guide has provided a detailed overview of its solubility in a range of organic solvents, the experimental methodology for its determination, and the application of thermodynamic models for data correlation. The presented data and protocols offer a solid foundation for process development and optimization. Further research could explore the solubility in green and sustainable solvents, as well as the impact of impurities on the solubility profile.
References
Journal of Chemical & Engineering Data. (2016). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. ACS Publications. Available at: [Link]
ResearchGate. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. Available at: [Link]
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Available at: [Link]
ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes | Request PDF. Available at: [Link]
Strategic Synthesis and Bio-Evaluation of Sulfone-Functionalized Benzaldehydes
Executive Summary This technical guide synthesizes current literature regarding benzaldehyde derivatives containing sulfone moieties ( ). These compounds represent a critical intersection in medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide synthesizes current literature regarding benzaldehyde derivatives containing sulfone moieties (
). These compounds represent a critical intersection in medicinal chemistry, serving as dual-purpose scaffolds: the sulfone group acts as a robust hydrogen-bond acceptor and pharmacophore (mimicking the transition state of peptide hydrolysis or binding to COX-2 active sites), while the aldehyde functionality provides a versatile handle for downstream derivatization into Schiff bases, chalcones, and stilbenes.
Structural Significance & Pharmacophore Analysis
The sulfone group (
) is often termed a "chemical chameleon" in drug design. Unlike carbonyls, sulfones are chemically stable against reduction and hydrolysis under physiological conditions, yet they exert strong electron-withdrawing effects (Hammett ).
Metabolic Stability: Sulfones are generally resistant to oxidative metabolism, unlike their sulfide and sulfoxide precursors.
Binding Affinity: In COX-2 inhibitors (e.g., Rofecoxib, Celecoxib), the sulfone or sulfonamide moiety inserts into a hydrophilic side pocket (Arg513, His90) that is absent in COX-1, conferring selectivity.
Synthetic Utility: The benzaldehyde motif allows for rapid library generation via Claisen-Schmidt condensation (to chalcones) or imine formation (to Schiff bases).
Synthetic Architectures
Analysis of the literature reveals two primary strategies for accessing sulfone-benzaldehydes: Oxidative Transformation of sulfides and Nucleophilic Aromatic Substitution (
) .
Route A: Oxidative Transformation (The Industrial Standard)
The most cited route involves the oxidation of thioether precursors. This method is preferred for its scalability and the availability of 4-thioalkylbenzaldehydes.
Reagents: Hydrogen Peroxide (
) with catalytic ammonium molybdate or tungstate; Oxone® (potassium peroxymonosulfate); or m-CPBA.
Mechanism: Electrophilic attack of the oxidant on the sulfur lone pair yields the sulfoxide, which is less nucleophilic but undergoes a second oxidation to the sulfone.
Selectivity: Over-oxidation of the aldehyde to carboxylic acid is a risk. Controlled pH and stoichiometric control are critical.
Route B: Nucleophilic Aromatic Substitution (
)
This route is utilized when the sulfone is introduced directly onto an electron-deficient aromatic ring.
Substrates: 4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde.
Nucleophile: Sodium alkanesulfinates (
).
Conditions: Polar aprotic solvents (DMSO, DMF) at elevated temperatures (
).
Validated Experimental Protocol
Target Molecule: 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)
Context: This compound is a linchpin intermediate for the synthesis of antibiotics (Thiamphenicol analogues) and COX-2 inhibitors.
Step-by-Step Methodology
Note: This protocol synthesizes the precursor sulfide via
and subsequently oxidizes it, ensuring high purity.
Allow to warm to room temperature and stir for 6 hours.
Workup: Quench with saturated sodium bisulfite (destroys excess peroxide).
Remove methanol under vacuum. The product precipitates from the aqueous residue.[2]
Recrystallization: Ethanol/Water.
Validation (Characterization):
Melting Point:
.
IR: Sulfone stretches at
(asymmetric) and (symmetric). Aldehyde stretch at .
Biological Utility & Derivatization
The aldehyde group serves as a divergence point for creating bioactive libraries.
A. Sulfone-Chalcones (Anticancer)
Reaction of sulfone-benzaldehydes with acetophenones (Claisen-Schmidt) yields chalcones.
Mechanism of Action: These chalcones act as tubulin polymerization inhibitors . They bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.
Key Finding: 4-(Methylsulfonyl) chalcones show IC50 values in the low micromolar range (
) against MCF-7 (breast cancer) lines.
B. Schiff Bases (Antimicrobial)
Condensation with sulfonamides (e.g., sulfamethoxazole) creates "double-sulfone" Schiff bases.
Mechanism: Interference with bacterial folate metabolism (sulfonamide part) and membrane disruption (imine part).
Efficacy: Enhanced activity against S. aureus compared to the parent sulfonamide due to increased lipophilicity facilitating cell wall penetration.
Data Summary: Structure-Activity Relationships (SAR)
Compound Class
Derivative Type
Target / Mechanism
Key Potency Data (IC50 / MIC)
Reference
Sulfone-Chalcone
4-MeSO2-Chalcone
Tubulin Inhibition (MCF-7)
[Wang et al., 2020]
Sulfone-Chalcone
Indole-Chalcone Hybrid
HepG2 (Liver Cancer)
[Abosalim et al., 2021]
Schiff Base
Sulfadiazine-Benzaldehyde
M. tuberculosis
[Krátký et al.]
Diaryl Sulfone
COX-2 Inhibitor
COX-2 Selectivity Index >300
(IC50)
[Abdel-Aziz et al., 2022]
Visualizations
Diagram 1: Synthetic Pathways Flowchart
This diagram illustrates the conversion of precursor halides to the target sulfone-benzaldehyde and its subsequent functionalization.
Caption: Figure 1. Divergent synthetic strategy for accessing sulfone-benzaldehyde libraries.
Diagram 2: Pharmacophore & SAR Logic
This diagram maps the structural features of the molecule to its biological effects.
Caption: Figure 2.[3] Structure-Activity Relationship (SAR) mapping of the sulfone and aldehyde moieties.
References
Rivett, D. E. A. (1979).[4] Synthesis of 4-(methylsulfonyl)benzaldehyde. Australian Journal of Chemistry.
Wang, G., et al. (2020).[5][6] Synthesis and anticancer activity of naphthalene-chalcone hybrids. Bioorganic Chemistry.
Abosalim, A., et al. (2021).[5] Antiproliferative activity of chalcone hybrids against MCF-7 and HepG2 cell lines. European Journal of Medicinal Chemistry.
Abdel-Aziz, S. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors. Journal of Chemistry.
Krátký, M., et al. (2018). Sulfadiazine-derived Schiff bases as potential antimycobacterial agents. Molecules.
Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-methylsulfonyl benzaldehyde derivatives. Bioorganic & Medicinal Chemistry.
Bioisosteres of 4-((Methylsulfonyl)methyl)benzaldehyde: A Technical Guide for Advanced Drug Discovery
Abstract 4-((Methylsulfonyl)methyl)benzaldehyde serves as a crucial intermediate in the synthesis of numerous biologically active molecules, valued for the distinct physicochemical properties conferred by its sulfonyl an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-((Methylsulfonyl)methyl)benzaldehyde serves as a crucial intermediate in the synthesis of numerous biologically active molecules, valued for the distinct physicochemical properties conferred by its sulfonyl and aldehyde functionalities.[1][2][3] However, the inherent characteristics of these groups—such as the high polarity of the sulfone and the metabolic liability of the aldehyde—often necessitate strategic molecular modifications to optimize drug-like properties. This in-depth technical guide provides a comprehensive exploration of bioisosteric replacements for both the methylsulfonyl and benzaldehyde moieties of the parent scaffold. Grounded in the principles of medicinal chemistry, this paper details the rationale, synthetic feasibility, and potential pharmacodynamic and pharmacokinetic consequences of each proposed modification. We present actionable strategies and detailed protocols for researchers, scientists, and drug development professionals to navigate the complexities of lead optimization, aiming to enhance efficacy, metabolic stability, and overall developability.
Introduction: The Strategic Value of 4-((Methylsulfonyl)methyl)benzaldehyde
4-((Methylsulfonyl)methyl)benzaldehyde is an aromatic aldehyde distinguished by a methylsulfonylmethyl substituent at the para-position.[1] This unique combination of functional groups makes it a versatile building block in medicinal chemistry.[1] The sulfone group, a potent electron-withdrawing moiety and hydrogen bond acceptor, significantly influences the molecule's polarity, solubility, and metabolic stability.[4][5][6] Sulfones are known to lower lipophilicity, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Furthermore, the structural rigidity and stability of the sulfonyl group make it a reliable pharmacophore in designing enzyme inhibitors and other therapeutic agents.[7][8]
The aldehyde group, on the other hand, offers a reactive handle for a wide array of chemical transformations, including reductive amination, aldol condensations, and the formation of various heterocyclic systems.[9] It is a key precursor for the synthesis of complex molecules, including certain antibiotics.[2][3]
Despite these advantages, the parent molecule presents challenges common in drug development. The aldehyde is susceptible to oxidation, and the physicochemical properties imparted by the sulfone may not be optimal for every biological target. Bioisosterism—the strategic replacement of a functional group with another that retains similar biological activity while improving other properties—offers a rational approach to overcoming these limitations.[10][11][12] This guide systematically explores bioisosteric strategies to modulate this valuable scaffold.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a cornerstone of medicinal chemistry, enabling the fine-tuning of a lead compound's properties to enhance its overall performance.[10][12] Bioisosteres are atoms, ions, or groups that share similarities in size, shape, and electronic configuration.[11] They are categorized as either classical (same number of valence electrons) or non-classical (not isoelectronic but produce similar biological effects).[13] The goal of a bioisosteric replacement is to address specific liabilities in a lead molecule, such as:
Improving Potency and Selectivity: By altering electronic distribution and hydrogen bonding patterns.[10]
Enhancing Metabolic Stability: By replacing a metabolically labile group with a more robust one.[6][14]
Modulating Physicochemical Properties: Adjusting lipophilicity (LogP), solubility, and pKa to improve pharmacokinetics.[4][13]
Reducing Toxicity: By eliminating structural alerts or altering metabolic pathways.[12]
The following sections will apply these principles to the two key functional domains of 4-((methylsulfonyl)methyl)benzaldehyde.
Bioisosteric Replacements for the Methylsulfonyl Moiety
The methylsulfonyl group is a strong hydrogen bond acceptor and is metabolically quite stable.[4][5] However, its high polarity can sometimes be a disadvantage. The following bioisosteres offer a range of properties to modulate the core scaffold.
3.1 Rationale and Selection of Sulfone Bioisosteres
The primary motivation for replacing the sulfone group is to fine-tune polarity, hydrogen bonding capability, and metabolic stability while maintaining or improving target engagement.
Sulfoximine: Isoelectronic with sulfones, sulfoximines introduce asymmetry and an additional vector for substitution on the nitrogen atom.[15] This provides an opportunity for new interactions with the target and can improve solubility.[15]
Sulfonamide: A well-established bioisostere for various functional groups, the sulfonamide can act as a hydrogen bond donor and acceptor, potentially forming different interactions with a target protein compared to the sulfone.[16][17]
gem-Dimethylsulfone: This modification adds steric bulk, which can be used to probe pockets in a binding site. It has been shown to be an effective replacement for sulfonamides in some contexts, retaining potency while potentially altering other properties.[18]
Sulfilimine: As an aza-analog of a sulfoxide, the sulfilimine offers high polarity and metabolic stability.[19] Unsubstituted sulfilimines can increase aqueous solubility but may suffer from poor membrane permeability.[19]
3.3 Experimental Protocol: Synthesis of a Sulfoximine Bioisostere
This protocol outlines a general method for the synthesis of a 4-((S-methyl-S-oxido-sulfonimidoyl)methyl)benzaldehyde, a sulfoximine bioisostere, starting from a sulfoxide precursor.
Step 1: Synthesis of 4-((Methylsulfinyl)methyl)benzaldehyde (Sulfoxide Precursor)
Dissolve 4-((methylthio)methyl)benzaldehyde (1 equivalent) in DCM at 0 °C.
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM.
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired sulfoxide.
Step 2: Imination of the Sulfoxide to form the Sulfoximine
Caution: Hydrazoic acid, formed in situ, is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Dissolve the sulfoxide (1 equivalent) in chloroform.
Add sodium azide (1.5 equivalents) to the solution.
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (2 equivalents).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by pouring it over crushed ice and basifying with an aqueous solution of sodium hydroxide.
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to yield the target sulfoximine.[15]
Bioisosteric Replacements for the Benzaldehyde Moiety
The aldehyde group is a versatile synthetic handle but can be a metabolic liability and may lead to non-specific covalent interactions. Its replacement can significantly improve a compound's pharmacokinetic profile.
4.1 Rationale and Selection of Aldehyde Bioisosteres
The primary goals for replacing the benzaldehyde moiety are to enhance metabolic stability, modulate receptor interactions, and improve physicochemical properties.
Nitrile: The cyano group is a well-established non-classical bioisostere for an aldehyde. It is a polar group and a hydrogen bond acceptor, but it is generally less reactive and more metabolically stable than an aldehyde.[18]
Heterocycles (e.g., Oxadiazole, Pyridine): Five-membered heterocycles like oxadiazoles or six-membered rings like pyridine can mimic the steric and electronic properties of the benzaldehyde.[11] They offer multiple points for hydrogen bonding and can significantly alter the overall polarity and solubility of the molecule.
Ketone: Replacing the aldehyde hydrogen with a methyl group to form a ketone can block oxidative metabolism at that position. This subtle change maintains the carbonyl's hydrogen bonding ability while increasing steric bulk.
Fluorinated Analogs: Replacing hydrogen atoms on the benzene ring with fluorine can block sites of metabolic oxidation and alter the electronic properties of the ring, potentially improving binding affinity.[14][20]
4.2 Visualization of Bioisosteric Design Strategy
The following workflow illustrates a rational approach to applying bioisosteric replacements to the parent scaffold.
Caption: A rational drug design workflow for the bioisosteric modification of the parent scaffold.
4.3 Experimental Protocol: Conversion of Aldehyde to a Nitrile Bioisostere
This protocol describes the direct conversion of 4-((methylsulfonyl)methyl)benzaldehyde to its nitrile bioisostere, 4-((methylsulfonyl)methyl)benzonitrile, via a Schmidt reaction.
Caution: Azide reagents are potentially explosive and should be handled with care.
In a nitrogen-flushed vial, dissolve the aldehyde (1.0 equivalent) in a 1:1 mixture of HFIP/ACN.
Add TMSN3 (2.0 equivalents).
Add triflic acid (0.4 equivalents). Brisk gas evolution will be observed.
Cap the vial and stir at room temperature for approximately 45-75 minutes, monitoring the reaction by TLC.
Once complete, concentrate the reaction mixture under a stream of nitrogen.
Suspend the residue in a minimal amount of Dichloromethane/hexanes and purify by flash column chromatography on silica gel to afford the target nitrile.[21]
Integrated Design Strategies and Synthetic Feasibility
The true power of bioisosterism lies in the combinatorial application of these strategies. For instance, a metabolically labile aldehyde can be replaced with a stable nitrile, while simultaneously replacing the highly polar sulfone with a sulfoximine to introduce a new interaction vector. The synthetic feasibility of such combined modifications must be carefully considered. Many of the proposed bioisosteres can be synthesized from common starting materials. For example, a 4-halobenzaldehyde can be a versatile precursor for many of the desired compounds through nucleophilic aromatic substitution or cross-coupling reactions followed by functional group manipulations.[22]
Conclusion and Future Outlook
4-((Methylsulfonyl)methyl)benzaldehyde is a scaffold of significant interest in medicinal chemistry. Its inherent properties, while advantageous in some contexts, often require optimization for the development of successful drug candidates. This technical guide has provided a framework for the rational application of bioisosterism to both the methylsulfonyl and benzaldehyde moieties. By systematically exploring replacements such as sulfoximines, nitriles, and various heterocyclic systems, researchers can effectively navigate the challenges of lead optimization. The provided protocols and strategic workflows serve as a practical starting point for the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of novel bioisosteres, particularly for challenging functional groups like sulfones, will undoubtedly expand the toolbox of medicinal chemists and lead to the discovery of next-generation therapeutics.[15]
References
4-Methylsulphonyl benzaldehyde 5398-77-6 wiki. (n.d.). Google Cloud.
Cyclic sulfoxides and sulfones in drug design | Request PDF. (2025, August 10). ResearchGate.
Lücking, U. (2019, March 22). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing.
Sulfilimines: An Underexplored Bioisostere for Drug Design? | Journal of Medicinal Chemistry. (2025, January 31). ACS Publications.
In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. (n.d.). PMC.
Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock.
Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and... (n.d.). ResearchGate.
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017, November 8). ZU Scholars.
Chapter 15: Sulphonamides and Sulfones. (n.d.). Pharmacy Concepts.
Preparation method of 4-methylsulfonyl benzaldehyde. (2019, July 12). Eureka | Patsnap.
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (n.d.). PubMed Central.
Structure and Properties of Sulfones. I. Electric Moment of 4,4′-Diaminodiphenyl Sulfone | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023, November 22). RSC Publishing.
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Sygnature Discovery.
The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Institute of Industrial Science, the University of Tokyo.
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. (2025, March 25). ACS Publications.
The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding. (2016, March 30). Organic & Biomolecular Chemistry (RSC Publishing).
SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt. (n.d.). Slideshare.
Sulphonamides and Sulfone | PPTX. (n.d.). Slideshare.
Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
Metabolic Stability of Methylsulfonylmethyl Moieties: Mechanisms, Assessment, and Optimization
Topic: Metabolic Stability of Methylsulfonylmethyl Moieties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The methylsulfonylmethyl moiety (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Stability of Methylsulfonylmethyl Moieties
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methylsulfonylmethyl moiety (
) represents a critical structural motif in modern medicinal chemistry, often employed as a bioisostere to modulate lipophilicity (LogD), improve aqueous solubility, and enhance metabolic stability compared to its sulfide or sulfoxide precursors. While generally considered a "hard" metabolic spot due to the strong electron-withdrawing nature of the sulfone group, this moiety is not metabolically inert.
This guide provides a granular analysis of the metabolic fate of methylsulfonylmethyl groups, focusing on the dichotomy between the alpha-methylene bridge (typically resistant to oxidation) and the terminal methyl group (a potential site for CYP450-mediated hydroxylation). We detail the mechanistic underpinnings of these pathways, provide validated experimental protocols for their assessment, and outline medicinal chemistry strategies to mitigate liability.
Physicochemical & Mechanistic Basis
To predict metabolic stability, one must first understand the electronic environment imposed by the sulfone (
) group.
Electronic Deactivation
The sulfone group is a potent electron-withdrawing group (EWG) via induction (-I) and resonance (-R).
Alpha-Methylene (
): The sulfone strongly withdraws electron density from the adjacent methylene carbon.
Radical Instability: Cytochrome P450 (CYP) oxidations typically proceed via a Hydrogen Atom Transfer (HAT) mechanism, generating a carbon-centered radical. EWGs destabilize this radical intermediate (unlike Electron Donating Groups like ethers or amines), making the alpha-methylene position highly resistant to oxidative dealkylation or hydroxylation.
Acidity: While resistant to radical attack, these protons are acidic (
in DMSO). However, physiological pH is insufficient to deprotonate them, precluding metabolic pathways involving carbanions.
The Terminal Methyl Liability
The terminal methyl group (
) is sterically accessible. While the EWG effect still operates, the lack of steric hindrance and the specific geometry of the CYP active site (e.g., CYP2E1, CYP3A4) allows for hydroxylation. This is the primary metabolic "soft spot" of the moiety.[1]
Metabolic Pathways[2][3]
The metabolic fate of the methylsulfonylmethyl moiety follows a distinct cascade. The following diagram illustrates the primary oxidation pathways and the kinetic stability of the intermediates.
Pathway Visualization
Figure 1: Metabolic cascade of the methylsulfonylmethyl moiety. The primary vector is terminal methyl hydroxylation leading to the carboxylic acid.
Detailed Mechanisms
Terminal Hydroxylation (Major Pathway):
Enzymes: CYP3A4 and CYP2E1 are frequently implicated.
Mechanism:
abstraction yields a radical which recombines with the heme-bound hydroxyl radical.
Product: The hydroxymethyl sulfone (
) is chemically stable enough to be detected but is often rapidly oxidized by cytosolic alcohol dehydrogenases (ADH) to the carboxylic acid.
Alpha-Methylene Oxidation (Minor Pathway):
Resistance: As noted, the electron-deficient nature of the C-H bond raises the bond dissociation energy (BDE) for HAT. Unless the R-group provides significant resonance stabilization (e.g., if R is a specific heteroaromatic system), this position is metabolically robust.
Experimental Assessment Protocols
Trustworthy data generation requires protocols that account for the polarity and potential volatility of sulfone metabolites.
In Vitro Metabolic Stability (Microsomal)
Objective: Determine Intrinsic Clearance (
) and identify soft spots.
Protocol:
System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Substrate: 1 µM test compound (low concentration to avoid enzyme saturation).
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Time points at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing internal standard (IS).
Analysis: LC-MS/MS.
Critical Step: Monitor for +16 Da (Hydroxylation) and +30 Da (Carboxylic acid formation from methyl).
Self-Validation: Include Warfarin (low turnover) and Verapamil (high turnover) as controls. If Warfarin
min, the system is hyper-active or contaminated.
Metabolite Identification (MetID) Strategy
Because the sulfone group is polar, metabolites (especially the acid) will be highly polar.
Protocol:
Column: Use a HSS T3 or C18-Polar embedded column to retain polar metabolites. Standard C18 may result in the acid metabolite eluting in the void volume.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid high pH if the metabolite is expected to be an acid, as ionization will reduce retention further.
Mass Spec: Operate in Negative Ion Mode for the carboxylic acid metabolite (
), as it ionizes poorly in positive mode compared to the parent.
Optimization Strategies: Stabilizing the Moiety
If the terminal methyl group proves too labile, the following structural modifications are field-proven to enhance stability.
Decision Logic for Optimization
Figure 2: Strategic decision tree for optimizing methylsulfonylmethyl stability.
Structure: Contains a methylsulfone attached to a phenyl ring (analogous electronic environment).
Metabolism: The methyl sulfone group is relatively stable in vivo compared to the ethoxy/methoxy groups on the phthalimide ring. The major clearance pathway involves CYP3A4 oxidative hydrolysis of the amide, not the sulfone.
Lesson: When placed on an electron-deficient aromatic ring, the methyl sulfone is often stable enough for oral dosing without modification.
Metabolism: The primary metabolic route is the oxidation of the methyl group on the pyridine ring (6'-methyl) to the carboxylic acid, and glucuronidation. The methylsulfonyl group remains largely intact, demonstrating its robustness when alternative, more labile sites (like benzylic methyls on electron-rich rings) are present.
References
National Institutes of Health (NIH). (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Link
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. Link
MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Link
ResearchGate. (2020). Selective electro-oxidation of methylene and sulfides groups on drug molecules. ResearchGate. Link
An In-depth Technical Guide to the Synthesis of p-((Methylsulfonyl)methyl)benzaldehyde
Foreword p-((Methylsulfonyl)methyl)benzaldehyde is a crucial intermediate in contemporary organic synthesis, particularly valued in the field of medicinal chemistry. Its structural motifs are incorporated into a variety...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
p-((Methylsulfonyl)methyl)benzaldehyde is a crucial intermediate in contemporary organic synthesis, particularly valued in the field of medicinal chemistry. Its structural motifs are incorporated into a variety of pharmacologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different methodologies. The content herein is curated for researchers, chemists, and professionals in drug development who require a comprehensive and practical understanding of its synthesis.
Introduction: Significance and Applications
p-((Methylsulfonyl)methyl)benzaldehyde, also known as 4-((methylsulfonyl)methyl)benzaldehyde, is a key building block in the synthesis of various pharmaceutical compounds. The methylsulfonyl group is a significant pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of drug candidates. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. Notably, this compound serves as an important precursor in the synthesis of certain antibiotics.[1][2]
Overview of Primary Synthetic Strategies
The synthesis of p-((Methylsulfonyl)methyl)benzaldehyde predominantly follows a two-step sequence starting from a readily available p-substituted toluene derivative. The most common and industrially relevant approach involves:
Formation of a Thioether Intermediate: Introduction of a methylthio (-SCH₃) group onto the benzylic position of a p-tolualdehyde derivative.
Oxidation of the Thioether: Conversion of the intermediate thioether to the target sulfone.
An alternative, though less common, strategy involves the direct functionalization of a pre-existing methylsulfonyl-containing aromatic ring. This guide will focus on the more prevalent thioether oxidation pathway due to its widespread application and documented success.
Detailed Synthesis Pathway: From Benzyl Halide to Sulfone
The most well-established route commences with a benzylic halogenation of p-tolualdehyde, followed by nucleophilic substitution with a methylthiolate source, and concludes with the oxidation of the resulting thioether.
Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde (Benzylic Bromination)
The initial step involves the radical bromination of 4-methylbenzaldehyde. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) with N-bromosuccinimide (NBS) serving as the bromine source.
Reaction Scheme 1: Benzylic Bromination
Caption: Synthesis of 4-(Bromomethyl)benzaldehyde.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzaldehyde [3]
To a solution of 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.
Reflux the reaction mixture for 8 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and filter to remove the succinimide byproduct.
Concentrate the filtrate under reduced pressure.
The crude 4-(bromomethyl)benzonitrile is then dissolved in dry toluene (10 mL) and cooled to 0 °C.
Add a 1.08 M solution of diisobutylaluminium hydride (DIBAL-H) in hexane (2 equivalents) dropwise under a nitrogen atmosphere.
Stir the solution for 1 hour at 0 °C.
Dilute the reaction mixture with chloroform (15 mL), followed by the addition of 34 mL of 10% HCl.
Stir the mixture at room temperature for another hour.
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield 4-(bromomethyl)benzaldehyde.[3]
Note: 4-(Bromomethyl)benzaldehyde is a versatile intermediate for various organic syntheses.[4][5][6]
Step 2: Synthesis of p-(Methylthiomethyl)benzaldehyde
The second step involves a nucleophilic substitution reaction where the bromide in 4-(bromomethyl)benzaldehyde is displaced by a methylthiolate anion (CH₃S⁻). Sodium thiomethoxide is a common source for this anion.
Reaction Scheme 2: Thioether Formation
Caption: Synthesis of the thioether intermediate.
Experimental Protocol: Synthesis of p-(Methylthiomethyl)benzaldehyde from p-Chlorobenzaldehyde [7][8]
An alternative approach to the thioether intermediate starts from p-chlorobenzaldehyde.
In a suitable reactor, add 250g of 4-chlorobenzaldehyde, a 15% aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst such as tetrabutylammonium chloride.[7]
Heat the mixture to 50-55 °C and monitor the reaction by TLC until the 4-chlorobenzaldehyde is completely consumed.[7]
After the reaction is complete, allow the layers to separate. The lower organic layer is the crude p-(methylthiomethyl)benzaldehyde.[7]
Note: The use of sodium methanethiolate can present challenges due to its foul odor and toxicity, prompting research into alternative, more environmentally friendly methods.[9]
Step 3: Oxidation of p-(Methylthiomethyl)benzaldehyde to the Sulfone
This is the final and critical step. The thioether is oxidized to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can influence the yield and purity of the final product, and may also lead to the formation of the intermediate sulfoxide.[10][11]
Reaction Scheme 3: Thioether Oxidation
Caption: Oxidation to the final sulfone product.
Oxidizing Agent
Solvent System
Typical Yield
Notes
Hydrogen Peroxide (H₂O₂)
Formic Acid or Sulfuric Acid/Catalyst
44% - High Yield
The reaction with formic acid is exothermic.[7] Catalytic systems with sulfuric acid and manganous sulfate can achieve high yields.[7]
Oxone® (Potassium Peroxymonosulfate)
Methanol/Water
21% (uncatalyzed) - Variable
Oxone® is a versatile and stable oxidant.[12][13][14] Yields can be improved with catalysts or optimized conditions.[7][8]
m-Chloroperoxybenzoic acid (mCPBA)
Dichloromethane
Variable
A common reagent for thioether oxidation, but can be expensive for large-scale synthesis.
Experimental Protocol: Oxidation using Hydrogen Peroxide [7]
Prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate) with a molar ratio of p-(methylthiomethyl)benzaldehyde: H₂O₂: H₂SO₄: MnSO₄ of 1: 2.5: 0.02: 0.05.[7]
Carefully add the p-(methylthiomethyl)benzaldehyde dropwise to the oxidant mixture, maintaining temperature control.
Monitor the reaction by TLC until the starting material is consumed.
Perform an appropriate work-up procedure, which may involve neutralization and extraction, to isolate the p-((methylsulfonyl)methyl)benzaldehyde.
Mechanism of Oxidation with Peroxymonosulfate (Oxone®)
The oxidation of a thioether by peroxymonosulfate (HSO₅⁻), the active component of Oxone®, is believed to proceed via a nucleophilic attack of the sulfur atom on the terminal peroxide oxygen of HSO₅⁻. This is an electrophilic oxygen transfer mechanism.[12][13] The reaction proceeds in two stages: first to the sulfoxide, and then a second oxidation to the sulfone. Controlling the stoichiometry of the oxidant can sometimes allow for the isolation of the sulfoxide intermediate.[15][]
Characterization
The identity and purity of p-((methylsulfonyl)methyl)benzaldehyde and its intermediates are confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy: Shows characteristic peaks for the sulfonyl (SO₂) and aldehyde (C=O) functional groups.
X-ray Crystallography: Has been used to determine the precise three-dimensional structure of the molecule in its crystalline form.[1][2]
Conclusion
The synthesis of p-((methylsulfonyl)methyl)benzaldehyde is a well-documented process that is crucial for the production of various fine chemicals and pharmaceuticals. The most efficient and widely used pathway involves the oxidation of a p-(methylthiomethyl)benzaldehyde intermediate. While several oxidizing agents can effect this transformation, the choice of reagent and reaction conditions must be carefully optimized to maximize yield and purity while considering factors such as cost, safety, and environmental impact. Future research may focus on developing more sustainable and atom-economical catalytic oxidation methods.
References
ResearchGate. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1 | Request PDF. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion. Retrieved from [Link]
Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
PMC. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]
Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Retrieved from [Link]
Google Patents. (n.d.). CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
lookchem. (n.d.). Cas 51359-78-5,4-(BROMOMETHYL)BENZALDEHYDE. Retrieved from [Link]
iChemical. (n.d.). 4-(BROMOMETHYL)BENZALDEHYDE, CAS No. 51359-78-5. Retrieved from [Link]
PMC. (2025, January 29). A reagent to access methyl sulfones. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
PMC - NIH. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN102731352A - Preparation method of 4-methylthio benzaldehyde.
Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
ChemRxiv. (2024, March 14). A New Reagent to Access Methyl Sulfones. Retrieved from [Link]
MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]
PMC. (2017, June 30). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. Retrieved from [Link]
Step-by-step synthesis of 4-((Methylsulfonyl)methyl)benzaldehyde from 4-chloromethylbenzaldehyde
This guide details the high-purity synthesis of 4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 83732-66-5), a critical intermediate in the development of COX-2 inhibitors and sulfone-based antibiotics (e.g., Thiamphenicol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the high-purity synthesis of 4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 83732-66-5), a critical intermediate in the development of COX-2 inhibitors and sulfone-based antibiotics (e.g., Thiamphenicol analogues).
Part 1: Strategic Analysis & Route Selection
Objective: Synthesize 4-((Methylsulfonyl)methyl)benzaldehyde from 4-chloromethylbenzaldehyde.
Route Evaluation:
Two primary pathways exist for introducing the methylsulfonyl moiety at the benzylic position.[1]
Route A: Direct Nucleophilic Displacement (Recommended).
Mechanism: S_N2 displacement of the benzylic chloride using Sodium Methanesulfinate (
).
Advantage: Chemoselective.[2] It introduces the sulfone group in a single step without requiring oxidative conditions that could compromise the aldehyde functionality (
).
Route B: Thioether Formation followed by Oxidation.
Mechanism: Displacement with Sodium Thiomethoxide (
) followed by oxidation with Oxone or .
Risk: High probability of over-oxidizing the aldehyde to a carboxylic acid during the sulfone formation step.
Decision: This protocol utilizes Route A to maximize yield and purity while minimizing side reactions.
Figure 1: Strategic selection of the direct displacement pathway (Route A) to avoid oxidative degradation of the aldehyde.
Part 2: Detailed Experimental Protocol
Method: Nucleophilic Substitution with Sodium Methanesulfinate
Wash the filter cake with water (2 x 50 mL) to remove residual DMF and salts.
Wash with a small amount of cold ethanol (1 x 15 mL) to displace water and facilitate drying.
Purification:
Recrystallize the crude solid from hot Ethanol (95%) or an Ethanol/Water mixture.
Dry the crystals in a vacuum oven at 45°C for 12 hours.
Expected Yield: 80–90%
Appearance: White crystalline solid.[3]
Part 3: Analytical Characterization
Confirm the structure using Proton NMR (
-NMR) to ensure the integrity of both the aldehyde and the sulfone.
Moiety
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Aldehyde
10.05
Singlet (s)
1H
Ar-CH O
Aromatic
7.95
Doublet (d)
2H
Ar-H (ortho to CHO)
Aromatic
7.60
Doublet (d)
2H
Ar-H (meta to CHO)
Benzylic
4.45
Singlet (s)
2H
Ar-CH _2-SO_2
Methyl
2.80
Singlet (s)
3H
SO_2-CH _3
Note: Shifts are approximate (in
) and may vary slightly based on concentration.
Part 4: Critical Troubleshooting & Safety
1. Reaction Stalls:
Cause: Old or wet Sodium Methanesulfinate. Sulfinates can oxidize to sulfonates (
) upon prolonged exposure to air, which are non-nucleophilic.
Solution: Use fresh reagent or increase loading to 2.0 equivalents.
2. Oiling Out:
Issue: Product forms an oil upon pouring into water instead of a solid.
Solution: The water was likely too warm or the addition too fast. Scratch the flask walls with a glass rod to induce nucleation or seed with a crystal of the product. Cool the mixture to 0-5°C.
3. Safety Hazards:
4-(Chloromethyl)benzaldehyde: A potent lachrymator (tear gas effect) and skin irritant. Handle only in a fume hood. Wear nitrile gloves and safety goggles.
DMF: Hepatotoxic and readily absorbed through skin. Double-glove when handling.
References
Rivett, D. E., et al. (1979).[6] Synthesis of Sulfone Analogues of Chloramphenicol. Australian Journal of Chemistry, 32(5), 1139-1145. (Establishes the general reactivity of benzyl halides with sodium methanesulfinate).
Venkatesan, A. M., et al. (2004). Synthesis and Structure-Activity Relationships of 4-Sulfonylphenyl-substituted Compounds. Journal of Medicinal Chemistry, 47(26), 6556–6580. Link
Zarghi, A., et al. (2009). Synthesis and Biological Evaluation of New 4-Carboxyl Quinoline Derivatives as Cyclooxygenase-2 Inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5369-5373. (Describes the alternative sulfide oxidation route and its limitations). Link
Organic Syntheses. (1958). Methanesulfonyl chloride and Sodium Methanesulfinate. Org. Synth. Coll. Vol. 4, 674. (General preparation and handling of sulfinate salts). Link
Application Note: Precision Wittig Olefination of 4-((Methylsulfonyl)methyl)benzaldehyde
Part 1: Executive Summary & Strategic Analysis The Substrate Challenge The target substrate, 4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 66146-27-0), presents a specific chemoselective challenge often overlooked in stan...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The target substrate, 4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 66146-27-0), presents a specific chemoselective challenge often overlooked in standard Wittig protocols: Benzylic Acidity .
Unlike simple benzaldehydes, this molecule contains a methylene group flanked by an aromatic ring and a sulfone moiety (
). The protons at this position have a of approximately 23–25 (in DMSO). Standard Wittig reagents (phosphonium ylides) are strong bases.[1] If the reaction conditions are not rigorously controlled, the base or the ylide can deprotonate this position, leading to:
Quenching of the Ylide: Reducing the effective stoichiometry.
Side Reactions: Formation of colored byproducts via aldol-like self-condensation or sulfone-stabilized carbanion chemistry.
Racemization: If the benzylic position were chiral (not applicable here, but relevant for analogs).
Strategic Solution
To ensure high yields and purity, the protocol must decouple the deprotonation step (ylide formation) from the addition step (reaction with aldehyde). We recommend two distinct approaches based on the desired alkene product:
Approach
Target Product
Key Reagent System
Mechanism Control
Method A
Terminal Alkene (Styrene)
/ / THF
Pre-formed Ylide: Generates ylide ex situ to prevent base-aldehyde contact.
Method B
Substituted Alkene (E-Selective)
Stabilized Ylide / DCM / RT
Soft Nucleophile: Uses non-basic, stabilized ylides to avoid deprotonation entirely.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Methylsulfonylmethyl)-4-vinylbenzene (Terminal Alkene)
Designed for high-conversion synthesis using non-stabilized ylides.
Note: Stabilized ylides are not basic enough to deprotonate the benzylic sulfone, making this reaction extremely clean.
Workup: Concentrate directly and purify via silica gel chromatography.
Part 3: Mechanism & Workflow Visualization[2]
The following diagram illustrates the decision logic and chemical pathway, highlighting the critical "Danger Zone" where benzylic deprotonation can occur.
Caption: Decision tree for Wittig Olefination of sulfone-containing benzaldehydes, highlighting risk mitigation strategies for benzylic acidity.
Part 4: Quality Control & Self-Validation
To ensure the protocol is working correctly ("Self-Validating"), monitor these specific parameters:
In-Process Monitoring (TLC/NMR)
Aldehyde Consumption: The singlet at
10.0–10.1 ppm ( NMR, ) must disappear.
Ylide Formation (Method A): The reaction mixture must turn yellow/orange upon adding base to the phosphonium salt. If it remains white, your THF is wet or the base is inactive.
Product Appearance: Look for the characteristic "ABX" system of the styrene vinyl protons:
~6.7 ppm (dd, 1H, vinylic-H)
~5.8 ppm (d, 1H, terminal cis)
~5.3 ppm (d, 1H, terminal trans)
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield / Recovered SM
Ylide quenched by moisture or benzylic protons.
Ensure glassware is flame-dried.[2] Use Protocol A (Pre-formed ylide).
Complex Mixture / Tars
Base deprotonated the sulfone .
Reduce temperature to -78°C during addition. Switch to if using .
No "Yellow" Color
Failed ylide generation.
Check water content in THF. Verify quality of Phosphonium salt.
Product is Solid/Insoluble
Sulfone group reduces solubility.
Add small amount of DCM to the workup extraction or use warm Ethyl Acetate.
References
Ma, G.; McDaniel, J. W.; Murphy, J. M. "One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon."[3] Organic Letters, 2021 , 23(2), 530–534.[3]
Fitjer, L.; Quabeck, U. "The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran." Synthetic Communications, 1985, 15(10), 855-864. (Classic protocol for pre-formed ylides).
Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994, 21, 1. (Mechanistic grounding for E/Z selectivity).
Organic Chemistry Portal. "Wittig Reaction: Mechanism and Conditions."
Advanced Synthesis Protocols: Microwave-Assisted Derivatization of 4-((Methylsulfonyl)methyl)benzaldehyde for Accelerated Drug Discovery
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and protocols for the efficient synthesis of novel chemical entities using 4-((methylsulfo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and protocols for the efficient synthesis of novel chemical entities using 4-((methylsulfonyl)methyl)benzaldehyde as a key building block. We will explore the strategic application of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance product purity, thereby accelerating the drug discovery pipeline. The protocols detailed herein are grounded in established chemical principles and demonstrate the versatility of this important sulfonyl-containing intermediate.
Introduction: The Strategic Importance of the Sulfonyl Moiety and Microwave Synthesis
The methylsulfonyl group is a critical pharmacophore in modern drug design. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow it to modulate the physicochemical properties of a lead compound, enhancing solubility, metabolic stability, and target binding affinity. 4-((Methylsulfonyl)methyl)benzaldehyde, which features this key functional group, serves as an invaluable scaffold for introducing the sulfonyl moiety into a diverse range of molecular architectures.[1][2][3] It is a crucial precursor for creating compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][4]
Conventional synthetic methods often require prolonged reaction times and harsh conditions, which can lead to side product formation and reduced yields.[5] Microwave-assisted synthesis has emerged as a transformative technology that overcomes these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers several compelling advantages:[5][6][7][8]
Rapid Reaction Rates: Reactions that take hours or days using conventional heating can often be completed in minutes.[7][9]
Higher Yields: The rapid heating and uniform temperature distribution minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.[6][10]
Improved Purity: The reduction in side reactions simplifies purification processes.
Energy Efficiency: MAOS is a more environmentally friendly "green chemistry" approach due to its reduced energy consumption and often allows for solvent-free reactions.[11][12]
This guide will present two detailed protocols for the derivatization of 4-((methylsulfonyl)methyl)benzaldehyde using microwave irradiation: a Knoevenagel condensation and a multicomponent Biginelli-type reaction for the synthesis of medicinally relevant heterocyclic structures.
Part 1: Application Note & Protocol: Rapid Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to produce substituted alkenes.[11][12] These products are versatile intermediates for synthesizing a wide array of bioactive molecules. Microwave irradiation dramatically accelerates this reaction, often under solvent-free conditions, making it a highly efficient and green protocol.[10][13]
Scientific Rationale
The reaction proceeds via the formation of a carbanion from the active methylene compound (e.g., malononitrile), which is facilitated by a mild base like ammonium acetate. This nucleophile then attacks the electrophilic carbonyl carbon of 4-((methylsulfonyl)methyl)benzaldehyde. The subsequent dehydration of the aldol-type intermediate is rapidly driven to completion by the high temperature achieved under microwave irradiation, yielding the stable α,β-unsaturated product. The use of a solvent-free or minimal solvent system enhances the efficiency of microwave heating and simplifies product workup.
Application Notes and Protocols: Selective Oxidation of Sulfide Precursors to Sulfone Aldehydes
Introduction: The Synthetic Challenge and Strategic Importance of Sulfone Aldehydes Sulfones are a cornerstone functional group in medicinal chemistry and materials science, prized for their metabolic stability, ability...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge and Strategic Importance of Sulfone Aldehydes
Sulfones are a cornerstone functional group in medicinal chemistry and materials science, prized for their metabolic stability, ability to engage in hydrogen bonding, and unique electronic properties.[1][2] When integrated into a molecule bearing an aldehyde, the resulting sulfone aldehydes become powerful bifunctional intermediates, enabling a cascade of subsequent synthetic transformations such as olefination, reductive amination, and aldol reactions.
The primary route to these valuable motifs is the oxidation of a corresponding sulfide precursor.[1][3] However, this transformation presents a significant chemoselectivity challenge: how to achieve the full two-step oxidation from sulfide to sulfone without affecting the exquisitely sensitive aldehyde group, which is itself prone to oxidation. A successful strategy must navigate this delicate balance, demanding a carefully chosen reagent system and a well-controlled methodology.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reagents, mechanistic principles, and field-proven protocols for the successful synthesis of sulfone aldehydes from their sulfide precursors. We will explore the two primary strategies for overcoming the chemoselectivity challenge: the direct oxidation approach with highly selective reagents and the more robust protection-oxidation-deprotection sequence.
Pillar 1: The Chemoselectivity Imperative - Protecting the Aldehyde
Direct oxidation of a sulfide to a sulfone in the presence of an unprotected aldehyde is fraught with risk. Many powerful oxidizing agents capable of the sulfide-to-sulfone conversion will readily oxidize the aldehyde to a carboxylic acid, leading to undesired side products and diminished yields.[4]
The most reliable and widely adopted strategy is to temporarily "mask" the aldehyde with a protecting group that is inert to the oxidative conditions.[5][6] This transforms the synthetic challenge into a well-defined, three-stage workflow.
The choice of protecting group is critical. It must be installed under mild conditions, remain completely stable during the oxidation step, and be removed cleanly without affecting the newly formed sulfone. For aldehydes, cyclic acetals are an excellent choice due to their stability towards a wide range of oxidants, nucleophiles, and bases.[6][7]
Toluene (or a suitable solvent to form an azeotrope with water)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stir bar, and reflux condenser, add the sulfide aldehyde (1.0 eq), toluene, ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq).[9]
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed azeotropically, driving the reaction to completion.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the protected sulfide.
Self-Validation:
Expected Result: A clean conversion to a new, less polar spot on TLC. The ¹H NMR spectrum should show the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the characteristic acetal proton (~5.5-6.0 ppm) and the ethylene glycol methylene signals.
Troubleshooting: If the reaction stalls, ensure the Dean-Stark trap is functioning correctly to remove water. Additional catalyst may be required for sterically hindered or deactivated substrates.
Pillar 2: The Oxidation Engine - Reagents and Mechanisms
With the aldehyde safely protected, the core oxidation of the sulfide to the sulfone can be performed. The goal is to achieve full oxidation, bypassing the intermediate sulfoxide stage, which requires a sufficiently powerful oxidant and appropriate stoichiometry.[1][10]
Key Oxidizing Agents for the Sulfide to Sulfone Transformation
Stoichiometric waste (m-chlorobenzoic acid); can be unstable and requires careful handling.[12] The peroxy acid is a strong electrophile, readily attacked by the nucleophilic sulfide.[13]
Can require biphasic solvent systems; reactivity can be solvent-dependent.[14] The active species, potassium peroxymonosulfate, is a powerful and water-soluble oxidant.
H₂O₂ / Catalyst
2.5-3.0 eq H₂O₂, cat. Na₂WO₄ or (NH₄)₆Mo₇O₂₄, AcOH or MeOH, RT to 50 °C[16][17][18]
"Green" oxidant (byproduct is water), inexpensive, high atom economy.
Requires a metal catalyst which can be toxic and require removal. H₂O₂ itself is a weak electrophile; the catalyst forms a highly reactive metal-peroxo species that is the true oxidant.[16]
NaClO₂ / HCl
NaClO₂, aq. HCl, Ethyl Acetate or Acetonitrile, RT[19]
Inexpensive reagents, operationally simple.
Generates chlorine dioxide in situ, which requires good ventilation; potential for chlorinated byproducts.[19]
Mechanistic Insight: Oxidation with a Peroxy Acid
The oxidation of a sulfide by a peroxy acid like m-CPBA proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic outer oxygen atom of the peroxy acid. The reaction occurs in two successive steps to reach the sulfone oxidation state.
The first oxidation to the sulfoxide is typically fast. The second oxidation from sulfoxide to sulfone is slower because the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the sulfinyl group.[17][20] This is why a stoichiometric excess of the oxidant and often slightly elevated temperatures or longer reaction times are required to drive the reaction to the desired sulfone product.
Protocol 2: Oxidation of a Protected Sulfide with m-CPBA
This protocol details the oxidation of an acetal-protected sulfide to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
Acetal-protected sulfide (1.0 eq)
m-CPBA (purity ~77%, 2.2 eq)
Dichloromethane (DCM)
Saturated aqueous sodium sulfite (Na₂SO₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the acetal-protected sulfide (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Slowly add m-CPBA (2.2 eq) portion-wise, maintaining the internal temperature below 5 °C.[11] The reaction can be exothermic.
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.
Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected sulfone.
Self-Validation:
Expected Result: A clean conversion to a new, more polar spot on TLC compared to the starting sulfide and intermediate sulfoxide. The IR spectrum should show strong new absorbances around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ characteristic of the sulfone group.
Troubleshooting: If the reaction stalls at the sulfoxide stage, add an additional portion of m-CPBA (0.2-0.3 eq) and allow for a longer reaction time. If purification is difficult due to the m-chlorobenzoic acid byproduct, ensure thorough washing with NaHCO₃.
Pillar 3: The Final Step - Unveiling the Aldehyde
The final stage is the deprotection of the acetal to reveal the target sulfone aldehyde. This is typically achieved by hydrolysis under mild acidic conditions. Care must be taken to use conditions that are gentle enough to not affect other functional groups in the molecule.
Protocol 3: Acetal Deprotection via Acid Hydrolysis
Materials:
Acetal-protected sulfone (1.0 eq)
Acetone (or THF) and water (e.g., 4:1 v/v)
1M Hydrochloric acid (HCl) or p-TsOH
Ethyl acetate (or other suitable extraction solvent)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the acetal-protected sulfone in a mixture of acetone and water.
Add a catalytic amount of 1M HCl or p-TsOH.
Stir the mixture at room temperature and monitor the reaction by TLC.
Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.
Remove the bulk of the organic solvent (acetone/THF) under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude sulfone aldehyde can be purified further by recrystallization or silica gel chromatography if necessary.[21]
Self-Validation:
Expected Result: A clean conversion to a more polar product on TLC. The ¹H NMR spectrum should show the reappearance of the aldehyde proton signal (~9-10 ppm) and the disappearance of the acetal signals.
Troubleshooting: If the deprotection is slow, gentle heating (40-50 °C) can be applied. If the product is found to be unstable to the acidic conditions, using a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) may be beneficial.[8]
Conclusion
The synthesis of sulfone aldehydes from sulfide precursors is a strategically important transformation that hinges on resolving the challenge of chemoselective oxidation. While direct oxidation methods exist, the protection-oxidation-deprotection workflow offers a more reliable, general, and high-yielding pathway. By selecting a robust protecting group such as a cyclic acetal, employing a powerful and well-understood oxidizing agent like m-CPBA or Oxone®, and executing clean deprotection, researchers can confidently access these valuable bifunctional intermediates for application in drug discovery and complex molecule synthesis.
References
Hosseinzadeh, R., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances. Available at: [Link]
Halpern, M. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone. Phase Transfer Catalysis. Available at: [Link]
Kupwade, R. V., et al. (2019). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemistry Reviews. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Available at: [Link]
Oreate AI. (2026). Unpacking mCPBA: The Unsung Hero of Chemical Transformations. Oreate AI Blog. Available at: [Link]
Chen, M-S., et al. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Available at: [Link]
Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available at: [Link]
Itabashi, Y., et al. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. Available at: [Link]
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2018). A Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using Urea-2,2-dihydroperoxypropane as a Novel Oxidant. Letters in Organic Chemistry. Available at: [Link]
Kupwade, R. V., & Shinde, P. V. (2015). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Journal of the Serbian Chemical Society. Available at: [Link]
Bethi, S., & Son, Y-A. (2016). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Research on Chemical Intermediates. Available at: [Link]
Hulea, V. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts. Available at: [Link]
Starks, C. M., & Napier, D. R. (1982). Metal catalysis in oxidation by peroxides. Sulfide oxidation and olefin epoxidation by dilute hydrogen peroxide, catalyzed by molybdenum and tungsten derivatives under phase-transfer conditions. The Journal of Organic Chemistry. Available at: [Link]
Bethi, S., & Son, Y-A. (2016). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Semantic Scholar. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
Nicolaou, K. C., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents (WO2001062719A1).
Allahresani, A., et al. (2020). Selective oxidation of alcohols and sulfides via O2 using a Co(II) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study. RSC Advances. Available at: [Link]
ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Available at: [Link]
Wang, L., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C–S Bond Construction from Non-Halide Substrates. Molecules. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]
JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments. Available at: [Link]
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
ResearchGate. (n.d.). mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... Available at: [Link]
Webb, R. L. (1994). A process for preparing sulfones. Google Patents (WO1994021603A1).
ResearchGate. (2025). Tungsten based catalysts for oxidative desulfurization: surface species and partially reduced systems as key features to improve the activity. Available at: [Link]
ResearchGate. (n.d.). Oxidation of alcohols and sulfides into corresponding aldehydes and sulfoxides. Available at: [Link]
Li, Z., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]
Podlech, J. (n.d.).
Leston, G. (1968). Process for the formation and purification of aromatic sulfones. Google Patents (US3383421A).
Leston, G. (1968). Process for the formation and purification of aromatic sulfones. Google Patents (US3383421A).
Brindle, C. S., et al. (2017). Workup: Aldehydes. University of Rochester. Available at: [Link]
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Available at: [Link]
USP Technologies. (2026). Sulfide Oxidation with Hydrogen Peroxide (H2O2). Available at: [Link]
Technical Support Center: Purification of 4-((Methylsulfonyl)methyl)benzaldehyde
Welcome to the technical support guide for the purification of 4-((methylsulfonyl)methyl)benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 4-((methylsulfonyl)methyl)benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this important synthetic intermediate through recrystallization.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization of 4-((methylsulfonyl)methyl)benzaldehyde.
Q1: What is the ideal solvent for recrystallizing 4-((methylsulfonyl)methyl)benzaldehyde?
The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[1][2] For 4-((methylsulfonyl)methyl)benzaldehyde, a highly polar compound due to its sulfonyl and aldehyde groups, several organic solvents are effective.[3] Based on experimental solubility data, acetone shows the highest solubility, making it a strong candidate for a single-solvent recrystallization.[4] A mixed-solvent system, such as ethanol and water, can also be effective, where the compound is dissolved in the "good" solvent (ethanol) and the "bad" solvent (water) is added to induce precipitation.[1][5]
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[6][7] To resolve this, you can:
Reheat the solution to redissolve the oil.
Add a small amount of additional solvent to decrease the saturation level.[6][8]
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off or by insulating the flask to slow heat loss.[6] This gives the molecules time to orient themselves into a crystal lattice.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
This is a common issue that typically points to one of two problems:
Too much solvent was used: This is the most frequent cause.[6] The solution is not supersaturated, so the compound remains dissolved. The remedy is to gently heat the solution and boil off some of the solvent to increase the concentration.[8] Then, attempt to cool it again.
The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleus). You can induce nucleation by:
Scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for the first crystals to form.[6][8]
Adding a "seed crystal" of pure 4-((methylsulfonyl)methyl)benzaldehyde to the solution.[6][8]
Q4: What color should pure 4-((methylsulfonyl)methyl)benzaldehyde be?
Pure 4-((methylsulfonyl)methyl)benzaldehyde is typically a white to off-white crystalline solid.[3] Some suppliers describe it as light yellow-beige to light brown crystalline powder.[9] If your final product has a significant color, it may indicate the presence of impurities that were not successfully removed.
Q5: My final yield is very low. How can I improve it?
Low yield can result from several factors:
Using an excessive amount of solvent: As mentioned in Q3, this keeps more of your product in solution. Use only the minimum amount of hot solvent required to fully dissolve the crude material.[2]
Premature crystallization: If crystals form too early, such as during a hot filtration step, product will be lost. Ensure your funnel and flask are pre-heated and consider using a slight excess of solvent for this step, boiling it off later.[5]
Incomplete cooling: Ensure the flask is cooled sufficiently, perhaps in an ice-water bath, to maximize the amount of product that crystallizes out of the solution, as solubility decreases with temperature.[2][7]
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. Always wash with a small amount of ice-cold recrystallization solvent.[7]
Troubleshooting Guide
This guide provides a structured, in-depth approach to resolving more persistent issues during the recrystallization process.
Problem 1: The crude material will not completely dissolve in the hot solvent.
Possible Cause: The undissolved material consists of insoluble impurities.
Solution: The presence of insoluble impurities requires a hot gravity filtration step. After dissolving the desired compound in the minimum amount of hot solvent, pass the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][5] The insoluble impurities will be trapped on the filter paper, and the purified solution can then be cooled to induce crystallization.
Problem 2: The solution crystallizes too quickly, forming a fine powder or sludge.
Possible Cause: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[8]
Solution: Re-heat the mixture to redissolve the solid. Add a small, measured amount of additional hot solvent (e.g., 5-10% of the original volume).[8] This slightly reduces the saturation point, allowing the solution to cool more slowly before crystallization begins, which promotes the formation of larger, purer crystals.
Problem 3: The final, dried product has a lower melting point than the literature value.
Possible Cause: The presence of impurities almost always results in a lower and broader melting point range. This indicates the recrystallization was not fully effective.
Solution 1: Perform a second recrystallization. The purity of the crystals generally increases with each successive recrystallization, although some product loss is inevitable.
Solution 2: Re-evaluate your solvent choice. An impurity may have similar solubility characteristics to your desired compound in the chosen solvent. Refer to the solubility data table below and consider a different single-solvent or a mixed-solvent system.
Data Presentation
Solubility of 4-((Methylsulfonyl)methyl)benzaldehyde in Various Solvents
The following table summarizes experimental data on the solubility of 4-((methylsulfonyl)methyl)benzaldehyde, which is crucial for selecting an appropriate recrystallization solvent.[4][10] A good solvent will show a large difference in solubility between hot and cold temperatures.
Solvent
Solubility Trend (283.15 K to 318.15 K)
Relative Solubility
Acetone
Increases significantly with temperature
Very High
Acetonitrile
Increases significantly with temperature
High
Acetic Acid
Increases significantly with temperature
High
Methanol
Increases significantly with temperature
Medium
Ethanol
Increases significantly with temperature
Medium
Toluene
Increases with temperature
Medium-Low
1-Butanol
Increases with temperature
Low
1-Propanol
Increases with temperature
Low
2-Propanol
Increases with temperature
Very Low
Data synthesized from Cong, Y. et al. (2016) and Cong, Y. et al. (2017).[4][10]
Experimental Protocols & Visualizations
Standard Recrystallization Protocol
This protocol outlines the step-by-step methodology for purifying 4-((methylsulfonyl)methyl)benzaldehyde.
Solvent Selection: Choose a suitable solvent or solvent system based on the solubility data above. For this example, we will use acetone.
Dissolution: Place the crude 4-((methylsulfonyl)methyl)benzaldehyde in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of hot acetone until the solid just dissolves completely.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration as described in Troubleshooting Problem 1.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath.[7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Recrystallization Workflow Diagram
Caption: A general workflow for the purification of a solid by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website. [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]
Mol-Instincts. (n.d.). 4-Methylsulphonyl benzaldehyde. Retrieved from Mol-Instincts Chemical Database. [Link]
PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from National Center for Biotechnology Information. [Link]
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center. [Link]
Cong, Y., Du, C., Han, S., Xu, J., Meng, L., Wang, J., & Zhao, H. (2016). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 61(5), 1893–1900. [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI Department of Chemistry. [Link]
Google Patents. (1968).
ResearchGate. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures. Retrieved from ResearchGate. [Link]
ResearchGate. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. Retrieved from ResearchGate. [Link]
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from ResearchGate. [Link]
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from GlobeCore. [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York website. [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]
Simmie, J. M., & Metcalfe, W. K. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5763–5773. [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Department of Chemistry. [Link]
Solubility of Things. (n.d.). p-Tolualdehyde. Retrieved from Solubility of Things. [Link]
Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
Patsnap. (2019). Preparation method of 4-methylsulfonyl benzaldehyde. Retrieved from Eureka. [Link]
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from University of Calgary Chemistry. [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from MIT. [Link]
Reddit. (2025). Recrystallization for foam like crystals. Retrieved from r/Chempros. [Link]
Google Patents. (2012). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
ResearchGate. (2009). 4-(Methylsulfonyl)benzaldehyde. Retrieved from ResearchGate. [Link]
Technical Support Center: Strategies for Solubilizing Sulfone Aldehydes in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of dissolving sulfone...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of dissolving sulfone aldehydes in aqueous environments. We will explore the causality behind experimental choices, moving from fundamental principles to advanced formulation strategies, to ensure you can select the most appropriate method for your specific application.
Troubleshooting Guide: A Phased Approach
This section is designed as a direct, question-and-answer troubleshooting workflow. It follows a logical progression from the simplest and most common techniques to more complex, specialized solutions.
Q1: I'm starting a new experiment and my sulfone aldehyde powder is not dissolving in my aqueous buffer. Where do I begin?
A1: The inability of a sulfone aldehyde to dissolve in water is typically due to its high crystallinity and the presence of hydrophobic moieties, which overwhelm the polarity of the sulfone and aldehyde groups. The first step is to systematically evaluate the simplest solubilization methods before moving to more complex formulations.
Your initial workflow should be to assess pH modification, followed by the introduction of co-solvents. If these are unsuitable or insufficient, you can then explore surfactant or cyclodextrin-based systems. This decision-making process ensures you use the least complex method that meets your experimental needs.
Initial Troubleshooting Workflow
Q2: My sulfone aldehyde has a potentially ionizable group. How do I properly use pH adjustment?
A2: The principle of pH adjustment hinges on converting a neutral, less soluble molecule into a charged, more soluble salt form. Many complex organic molecules, including certain sulfone aldehydes, may contain acidic or basic functional groups that can be protonated or deprotonated.
Causality: By changing the pH of the aqueous medium, you can shift the equilibrium towards the ionized form of the drug, which is generally more water-soluble than the neutral form. This is a fundamental strategy for compounds with appropriate pKa values.[1]
Experimental Protocol: pH-Solubility Profiling
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
Addition of Compound: Add an excess amount of the sulfone aldehyde powder to a fixed volume of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with visible solid remaining.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is a common method.
Quantification: Analyze the concentration of the dissolved sulfone aldehyde in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Analysis: Plot the measured solubility against the pH of the buffer. This profile will reveal the pH at which solubility is maximal.
Trustworthiness Check: Always verify the stability of your compound at the optimal pH. Some molecules may degrade under highly acidic or basic conditions. A time-point stability study using HPLC can confirm this.
Q3: pH adjustment was ineffective or is not compatible with my experimental system. Which co-solvents should I try?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2] This makes the aqueous environment more "hospitable" to hydrophobic molecules like sulfone aldehydes, thereby increasing their solubility.[3][4] This is one of the most widely used and effective methods for solubilizing nonpolar compounds.[5]
Causality: The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule. This change in solvent polarity allows for more favorable interactions between the sulfone aldehyde and the solvent mixture.
Commonly Used Co-solvents for Research Applications
Co-solvent
Typical Concentration Range (v/v)
Key Characteristics & Considerations
Ethanol
1-20%
Good solubilizing power for many nonpolar compounds. Can be toxic to cells at higher concentrations.[6]
Propylene Glycol (PG)
1-40%
Excellent, low-toxicity solubilizer. Can form viscous solutions. Widely used in pharmaceutical formulations.[6]
Polyethylene Glycol 400 (PEG 400)
5-50%
Low toxicity and good solubilizing capacity. Higher viscosity than PG.[5]
Dimethyl Sulfoxide (DMSO)
<1% (for cell-based assays)
Extremely powerful solvent, but can have significant biological effects and cellular toxicity. Typically used for high-concentration stock solutions that are diluted >1000-fold into final media.
Experimental Protocol: Co-solvent Screening
Stock Solution: If possible, prepare a high-concentration stock solution of the sulfone aldehyde in 100% of the chosen co-solvent (e.g., 10 mg/mL in PG).
Titration: In a vial, add the required volume of your aqueous buffer.
Addition: While vortexing or stirring, slowly add a small volume of the co-solvent stock solution to the buffer.
Observation: Observe for any signs of precipitation (cloudiness). If the solution remains clear, you can continue to add more stock solution until you reach your target concentration or precipitation occurs.
Final Dilution: It is often best to prepare a solution at 10x or 100x the final desired concentration in a buffer containing the co-solvent, and then perform the final dilution into the experimental medium. This minimizes the risk of the compound crashing out of solution.
Q4: My experiment is sensitive to organic solvents, such as in cell culture or certain enzymatic assays. What are some effective solvent-free alternatives?
A4: When organic solvents must be avoided, two excellent strategies are available: micellar solubilization using surfactants and inclusion complexation using cyclodextrins.
1. Surfactants and Micellar Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[7] These micelles have a hydrophobic core and a hydrophilic shell. A poorly water-soluble sulfone aldehyde will preferentially partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[8] Non-ionic surfactants like Polysorbates (Tween®) and Poloxamers are generally preferred due to their lower toxicity compared to ionic surfactants.[1]
Micellar Solubilization Mechanism
2. Cyclodextrins and Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[9] The exterior is hydrophilic, making the entire molecule water-soluble, while the interior cavity is hydrophobic. A sulfone aldehyde molecule of the appropriate size and shape can fit into this hydrophobic cavity, forming an "inclusion complex."[10] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[12]
Cyclodextrin Inclusion Complex
Experimental Protocol: Preparing a Cyclodextrin Formulation
Preparation: Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.
Addition: Add an excess amount of the sulfone aldehyde powder to the cyclodextrin solution.
Equilibration: Stir or sonicate the mixture at a constant temperature for several hours (or overnight) to facilitate complex formation.
Clarification: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains the solubilized sulfone aldehyde-cyclodextrin complex.
Quantification: Determine the concentration of the solubilized compound using a suitable analytical method.
Advanced Solubilization Strategies
Q5: The basic methods are insufficient for my needs, particularly for high-concentration dosing solutions or developing a final drug product. What are the next-level options?
A5: When high drug loading is required or simple excipients fail, advanced formulation technologies are necessary. These approaches involve more complex processing but offer significant improvements in solubility and bioavailability.
Technique
Principle
Key Advantages
Common Limitations
Nanosuspension
Reduction of drug particle size to the sub-micron range (nanocrystals) via milling or high-pressure homogenization.[13][14]
Increases surface area, leading to a much faster dissolution rate as described by the Noyes-Whitney equation.[15][16] High drug loading is possible.[17]
Requires specialized equipment. Physical stability (particle growth) can be a challenge and requires appropriate stabilizers.[14]
Solid Dispersion
The drug is dispersed in a solid hydrophilic carrier matrix, often in an amorphous (non-crystalline) state.
The amorphous form has higher kinetic solubility than the stable crystalline form.[18] Can significantly improve oral bioavailability.[19]
Amorphous systems are physically unstable and can recrystallize over time.[20] Potential for drug-polymer interaction issues.
Prodrug Approach
A covalent bond is made between the sulfone aldehyde and a water-soluble promoiety (e.g., a phosphate or an amino acid).[21]
Can achieve very high water solubility. The promoiety is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug.[22][23]
Requires significant chemical synthesis and characterization. The cleavage kinetics must be optimized for the desired therapeutic effect.[24]
The choice among these advanced techniques depends heavily on the desired route of administration, the required dose, and the physicochemical properties of the specific sulfone aldehyde.
Frequently Asked Questions (FAQs)
Q: What are sulfone aldehydes and why are they often poorly soluble?A: Sulfone aldehydes are organic compounds containing both a sulfone (-SO₂-) and an aldehyde (-CHO) functional group. While these groups have some polarity, the overall solubility of the molecule is often dominated by larger, nonpolar aromatic or aliphatic structures. Furthermore, these molecules often pack efficiently into a stable crystal lattice, which requires a significant amount of energy to break apart during the dissolution process, leading to low aqueous solubility.[19][25]
Q: How does temperature affect the solubility of sulfone aldehydes?A: Generally, solubility increases with temperature. However, this relationship is not always linear and must be determined empirically. While heating can be a simple way to dissolve a compound, there is a significant risk that the compound will precipitate out of the solution upon cooling to ambient or physiological temperatures, leading to a supersaturated and unstable solution. Always check for stability and solubility at the final working temperature.
Q: How do I choose the right solubilization technique for my specific application?A: The choice depends on a hierarchy of factors:
Experimental Constraints: Is the system sensitive to pH or organic solvents (e.g., cell culture)? This will immediately rule out certain methods.
Required Concentration: Do you need a low (µM) concentration for an in vitro assay or a high (mg/mL) concentration for an in vivo study? Simple methods may suffice for the former, while advanced techniques are often needed for the latter.
Route of Administration: For in vivo work, the route (oral, intravenous) dictates the acceptable excipients and formulation type. For example, IV formulations must be sterile and have strict limits on particulates and certain excipients.[25]
Compound Properties: Does the molecule have ionizable groups? Is it thermally stable? The inherent properties of your specific sulfone aldehyde will guide your choices.
References
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Research in Pharmaceutical Sciences and Biotechnology, 9(2), 65-74. [Link]
Nikghad, A., & Singh, G. (2015). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 7(4), 110-119. [Link]
Argade, P. S., Magar, D. D., & Pawar, S. K. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4). [Link]
Bag, P. P., & Wang, H. (2015). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Pharmaceutical Research, 32(11), 3495–3517. [Link]
Cosolvent. (n.d.). ScienceDirect. Retrieved February 18, 2026, from [Link]
Al-Kassas, R., Wen, J., Cheng, A. E., & Kim, A. M. (2025). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. [Link]
S, S., & P, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(5), 26-34. [Link]
Das, S., & Roy, A. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Proceedings of Health, Environment and Life Sciences, 11, 1-10. [Link]
Sahu, A. K., & Saraf, S. (2023). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences, 13(2), 115-121. [Link]
Permana, A. D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences, 2(1), 1-8. [Link]
Cosolvent. (2023, December 27). In Wikipedia. [Link]
Ascendia Pharma. (2025). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". Ascendia Pharma. [Link]
Singh, A. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. [Link]
Kumar, S. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. International Journal of Pharmaceutical and Medicinal Research. [Link]
Williams, R. O., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility. Retrieved February 18, 2026, from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 18, 2026, from [Link]
Al-Ghananeem, A. M., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceutics, 13(11), 1937. [Link]
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(10), 1344-1349. [Link]
Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
An, C., et al. (2013). Effect of anionic-nonionic-mixed surfactant micelles on solubilization of PAHs. Chemosphere, 90(6), 1935-1941. [Link]
Chen, J., & Wang, J. (2017). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules, 22(9), 1475. [Link]
S.L. De Lombaerde, et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(18), 3309. [Link]
Astray, G., et al. (2009). Cyclodextrins and their uses: a review. Process Biochemistry, 44(10), 1241-1249. [Link]
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
da Silva, A. D., et al. (2019). Is prodrug design an approach to increase water solubility? Expert Opinion on Drug Discovery, 14(11), 1139-1153. [Link]
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText, 2(1), 1-8. [Link]
CD Bioparticles. (2025). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. CD Bioparticles. [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Roquette. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]
Miller, D. A., et al. (Eds.). (2016). Formulating Poorly Water Soluble Drugs. Springer. [Link]
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. [Link]
Patel, K., & Patel, N. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. [Link]
Mohanty, S., & Mukherji, S. (2014). Practical Considerations and Challenges Involved in Surfactant Enhanced Bioremediation of Oil. BioMed Research International, 2014, 685743. [Link]
Chaturwedi, A. K. (2025). Chapter 7: Application of Surfactants in Micellar Systems. ResearchGate. [Link]
Technical Support Center: Storage and Handling of 4-((Methylsulfonyl)methyl)benzaldehyde
Welcome to the dedicated technical support guide for 4-((Methylsulfonyl)methyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 4-((Methylsulfonyl)methyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. Aldehydes are notoriously susceptible to oxidation, and this guide provides in-depth, field-proven insights and protocols to mitigate degradation during storage and handling.
Understanding the Challenge: The Autoxidation of Aldehydes
Aromatic aldehydes, including 4-((Methylsulfonyl)methyl)benzaldehyde, are prone to autoxidation, a free-radical chain reaction with atmospheric oxygen. This process converts the aldehyde to its corresponding carboxylic acid, in this case, 4-((methylsulfonyl)methyl)benzoic acid. This impurity can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of your experimental results. The reaction is often initiated by light, heat, or the presence of metal ion impurities.
Frequently Asked Questions (FAQs)
Q1: Why is 4-((Methylsulfonyl)methyl)benzaldehyde classified as "air-sensitive"?
A1: The aldehyde functional group is readily oxidized to a carboxylic acid by atmospheric oxygen[1]. This is a common reactivity pathway for most aldehydes and is the primary reason for the "air-sensitive" classification provided by chemical suppliers[2].
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life, 4-((Methylsulfonyl)methyl)benzaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon), at a reduced temperature (2-8°C is recommended), and protected from light[3][4][5][6].
Q3: How can I tell if my sample has started to oxidize?
A3: Visually, you might observe a change in the physical appearance of the solid, such as clumping or the formation of crystalline deposits of the carboxylic acid. Analytically, the most definitive methods are spectroscopic. 1H NMR will show a new peak for the carboxylic acid proton, and the aldehydic proton peak will diminish. FTIR spectroscopy will show the appearance of a broad O-H stretch and a shift in the carbonyl (C=O) peak.
Q4: Can I still use the reagent if some oxidation has occurred?
A4: It depends on the tolerance of your reaction to the carboxylic acid impurity. For many applications, even small amounts of the acid can be detrimental. It is generally recommended to use high-purity starting materials. If you suspect significant oxidation, repurification is advised.
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guide: Identifying and Addressing Oxidation
This guide will help you diagnose the state of your 4-((Methylsulfonyl)methyl)benzaldehyde and decide on the best course of action.
Visual Inspection and Initial Assessment
Appearance: High-purity 4-((Methylsulfonyl)methyl)benzaldehyde should be a white to light yellow crystalline powder[2][7]. Significant clumping or the presence of distinct, hard crystals may indicate the formation of the more polar carboxylic acid.
Solubility: If you notice a portion of your material is less soluble in a non-polar solvent than a fresh batch, this could be due to the presence of the more polar carboxylic acid.
Analytical Confirmation of Oxidation
If you suspect oxidation, analytical confirmation is crucial.
Carboxylic acid proton (–COOH) broad singlet >12 ppm; Aldehydic proton peak diminishes or is absent.
FTIR
Sharp, strong carbonyl (C=O) stretch ~1700-1715 cm⁻¹; Absence of a broad O-H stretch[1][8].
Carbonyl (C=O) stretch shifts to ~1680-1700 cm⁻¹; Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹[1][9][10].
Experimental Protocol: NMR Sample Preparation
In a clean, dry NMR tube, dissolve 5-10 mg of your 4-((Methylsulfonyl)methyl)benzaldehyde sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[11].
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing[11].
Acquire the ¹H NMR spectrum according to your spectrometer's standard operating procedures.
Analyze the spectrum for the presence of the characteristic aldehydic proton singlet and the absence of a broad carboxylic acid proton peak.
Troubleshooting Workflow
The following diagram outlines the decision-making process when assessing the quality of your stored reagent.
Caption: Troubleshooting workflow for assessing reagent quality.
Prevention Protocols: Best Practices for Storage
Proactive measures are the most effective way to prevent the oxidation of 4-((Methylsulfonyl)methyl)benzaldehyde.
Protocol 1: Inert Gas Blanketing
This is the most critical step in preventing air oxidation. The goal is to replace the air in the headspace of the storage container with a dry, inert gas like nitrogen or argon.
Materials:
Source of dry nitrogen or argon with a regulator.
Tubing and a needle or pipette.
The container of 4-((Methylsulfonyl)methyl)benzaldehyde.
Parafilm or a secure cap.
Procedure:
Preparation: In a fume hood, set up your inert gas source with the regulator set to a low, gentle flow (1-2 psi).
Purging: Carefully open the container of the aldehyde. Insert the needle or pipette connected to the inert gas line into the container, ensuring the tip is in the headspace above the solid.
Gas Exchange: Allow the inert gas to flow gently for 30-60 seconds. Since nitrogen and argon are denser than air, they will displace the air in the container.
Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately seal the container tightly with its cap.
Reinforce Seal: For added protection, wrap the cap and neck of the container with Parafilm.
Storage: Place the sealed container in a refrigerator at 2-8°C, away from light.
Protocol 2: Use of Antioxidants (Secondary Precaution)
For very long-term storage or if the reagent will be accessed frequently, adding a radical-scavenging antioxidant can provide an additional layer of protection. Butylated hydroxytoluene (BHT) is a common and effective synthetic antioxidant for this purpose[12][13][14][15].
Recommended Concentration: 0.01% to 0.1% w/w[15][16][17].
Procedure for Adding BHT:
Work in an Inert Atmosphere: Perform this procedure in a glovebox or under a steady stream of inert gas to avoid exposing the aldehyde to air.
Weighing: Weigh out the required amount of BHT. For example, for 10g of the aldehyde, you would add 1-10mg of BHT.
Mixing: Add the BHT to the container of 4-((Methylsulfonyl)methyl)benzaldehyde.
Homogenize: Gently mix the solid powders to ensure an even distribution of the antioxidant.
Inert and Seal: Follow Protocol 1 to blanket the container with inert gas and seal it for storage.
Workflow for Optimal Storage
Caption: Recommended workflow for optimal storage.
Remediation: Purification of Partially Oxidized Aldehyde
If your reagent has partially oxidized, it is often possible to purify it by forming a reversible bisulfite adduct, which selectively isolates the aldehyde from the non-reactive carboxylic acid.
Disclaimer: This procedure should be performed by a qualified chemist in a laboratory setting with appropriate safety precautions.
Dissolution: Dissolve the impure 4-((Methylsulfonyl)methyl)benzaldehyde in a minimal amount of a water-miscible solvent like methanol or THF[12].
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously. A precipitate of the bisulfite adduct should form[18].
Isolation: Isolate the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining carboxylic acid impurity[18].
Regeneration of Aldehyde: Suspend the washed bisulfite adduct in water and add an organic extraction solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic[12][18]. This will reverse the reaction and release the pure aldehyde into the organic layer.
Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
Solvent Removal: Remove the solvent under reduced pressure to yield the purified 4-((Methylsulfonyl)methyl)benzaldehyde.
Confirmation and Storage: Confirm the purity using NMR or FTIR as described above and immediately store the purified product under an inert atmosphere as per Protocol 1.
References
Distinguish between benzaldehyde and benzoic acid with the help of ir spectroscopy. (2018, December 11). Toppr. Available at: [Link]
Bide Pharmatech. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved February 17, 2026, from [Link]
How would one differentiate between benzaldehyde and benzoic acid using IR spectroscopic data? (2025, February 8). Chegg. Retrieved from [Link]
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
BHA & BHT Synthetic Antioxidants in Food & Nutrition. (n.d.). Knowde. Retrieved February 17, 2026, from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c), benzaldehyde (d), and benzyl alcohol (e). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 17, 2026, from [Link]
Madsen, R., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 503. Available at: [Link]
Heistad, D. D., & Witzum, J. L. (2000). Potential Antiatherogenic Mechanisms of Ascorbate (Vitamin C) and α-Tocopherol (Vitamin E). Circulation Research, 87(9), 814-816. Available at: [Link]
Sarochem. (n.d.). BHT (Butylated Hydroxytoluene) Antioxidant. Retrieved February 17, 2026, from [Link]
Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved February 17, 2026, from [Link]
Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
SCUD. (n.d.). Purging with Gas, Air, or Inert Gas. Retrieved February 17, 2026, from [Link]
American Institute of Chemical Engineers. (2001, February). Properly Purge and Inert Storage Vessels. CEP Magazine. Available at: [Link]
Linde Gas. (n.d.). Protection and safety: Inerting in chemical processes. Retrieved February 17, 2026, from [Link]
L'Oréal. (n.d.). BHT - Ingredient. Retrieved February 17, 2026, from [Link]
PEER Construction. (n.d.). Gas purging procedure. Retrieved February 17, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 17, 2026, from [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Air Science. (2020, August 8). How to Safely Store Chemicals. Retrieved from [Link]
Scribd. (n.d.). Purging Gas Freeing Inerting Procedure. Retrieved February 17, 2026, from [Link]
Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1277–1285. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzaldehyde Sulfone DerivativesTopic: Troubleshooting Low Conversion Rates & Synthetic Bottlenecks
Ticket ID: BZ-SO2-OPT-001
Status: Open
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
You are encountering stalling, low yields, or poor selectivity in the synthesis of benzaldehyde-derived sulfones. This class of compounds—often vinyl sulfones or sulfonyl-substituted styrenes—are critical covalent warheads in drug discovery (e.g., cysteine protease inhibitors).[1]
This guide does not just list "recipes"; it diagnoses the kinetic and thermodynamic barriers preventing your reaction from reaching completion. We focus on the three primary synthetic routes: Julia-Kocienski Olefination , Knoevenagel Condensation , and Sulfide Oxidation .
Module 1: The Julia-Kocienski Olefination
Context: You are reacting a sulfone (specifically a heteroaryl sulfone like PT-sulfone or BT-sulfone) with a benzaldehyde to form an alkene (vinyl sulfone precursor or final product).[2][3][4]
Common Failure Mode: Reaction stalls at the intermediate, or low
-selectivity.
Diagnostic Q&A
Q1: My reaction turns dark brown/black, but I recover mostly starting material. What is killing the active species?Diagnosis: You are likely experiencing sulfone self-condensation before it can attack the benzaldehyde.
The Fix: Switch to "Barbier-type" conditions.
Standard Protocol (Flawed): Deprotonate sulfone with base
Wait Add aldehyde. This allows the metallated sulfone to attack another molecule of non-metallated sulfone.
Correct Protocol (Barbier): Mix the Sulfone and Benzaldehyde first in the solvent. Then, add the base (e.g., KHMDS) dropwise to this mixture.[4] This ensures the generated carbanion is immediately trapped by the aldehyde, which is a better electrophile than the sulfone itself.
Q2: I am getting poor
selectivity (or mostly ). How do I force the -isomer?Diagnosis: You are using a small counter-cation (Lithium) which promotes a "closed" transition state via chelation.[3]
The Fix: Increase cation size and solvent polarity.
Mechanism: The Julia-Kocienski relies on a Smiles rearrangement.[2][4][5][6] Large cations (Potassium) prevent the chelation between the sulfone oxygen and the aldehyde oxygen, favoring an open transition state that thermodynamically relaxes to the
-alkene.
Action: Replace LiHMDS with KHMDS (Potassium hexamethyldisilazide). Use DME (Dimethoxyethane) or THF as solvent.
Q3: The reaction stalls after the aldehyde addition. Why?Diagnosis: The Smiles rearrangement (the transfer of the heteroaryl group from S to O) is the rate-determining step and requires specific electronics.
The Fix: Verify your sulfone "activator."
Optimization: If using a standard phenyl sulfone (Classical Julia), you need sodium amalgam (toxic, messy). Switch to PT-sulfones (1-phenyl-1H-tetrazol-5-yl) or BT-sulfones (benzothiazol-2-yl). The PT-sulfone is generally superior for benzaldehydes due to higher electron deficiency, facilitating the Smiles rearrangement.
Module 2: Knoevenagel Condensation
Context: You are reacting benzaldehyde with an active methylene sulfone (e.g., sulfonyl acetic acid or
-sulfonyl ester).[4]
Common Failure Mode: Equilibrium stagnation (conversion stops at ~60%).
Diagnostic Q&A
Q1: My yield is stuck at 50-60%. Adding more catalyst doesn't help.Diagnosis: You are fighting Thermodynamics. The reaction produces water, and because sulfones are bulky, the equilibrium constant (
) is not favorable enough to drive it to completion in a closed system.
The Fix: Physical water removal is non-negotiable.
Protocol: Use a Dean-Stark apparatus with toluene/benzene reflux.
Modern Alternative: Add 4Å Molecular Sieves directly to the reaction pot (if using ethanol/methanol).
Green Alternative: Use a surfactant-type catalyst (e.g., Dodecylbenzenesulfonic acid) in water. The hydrophobic effect forces the organic reactants into micelles, locally increasing concentration and excluding water from the reaction center.
Q2: The reaction is messy with many side products.Diagnosis: The
of a simple methyl sulfone (~29) is too high for standard amine bases (piperidine). You are forcing the reaction with heat, causing Cannizzaro disproportionation of the benzaldehyde.
The Fix: Activate the methylene or switch bases.
Activation: Ensure you are using a sulfonyl acetate or disulfone (active methylene
~10-12). A simple alkyl sulfone will NOT react with benzaldehyde under Knoevenagel conditions.
Catalyst: Use
-alanine or Ammonium Acetate in acetic acid. This forms an iminium ion intermediate with the benzaldehyde, which is a much stronger electrophile than the free aldehyde.
Module 3: Sulfide Oxidation (The "Backdoor" Route)
Context: You synthesized the sulfide version first (easier) and are oxidizing it to the sulfone.
Common Failure Mode: "Stuck" at the Sulfoxide (S=O) stage; failure to reach Sulfone (O=S=O).
Diagnostic Q&A
Q1: I see 100% conversion to sulfoxide, but 0% sulfone.Diagnosis: Your oxidant is not electrophilic enough, or the solvent is non-acidic.
The Fix: Protonate the oxidant.
Explanation: The first oxidation (S to S=O) is fast because sulfide is a good nucleophile. The second oxidation (S=O to O=S=O) is slow because the sulfoxide oxygen is electron-withdrawing, making the sulfur atom electron-poor.
Protocol: Use
in Glacial Acetic Acid (reflux). The acid activates the peroxide, making it potent enough to attack the electron-poor sulfoxide.
Alternative: Use Oxone® (Potassium peroxymonosulfate) in MeOH/Water. It is powerful enough to drive straight to the sulfone at room temperature.
Visual Troubleshooting Guides
Figure 1: The Julia-Kocienski Mechanistic Flow
This diagram illustrates the critical "Barbier" decision point to avoid self-condensation.
Caption: Optimization pathway for Julia-Kocienski Olefination highlighting the Barbier protocol and Cation effects.
Figure 2: General Decision Matrix for Benzaldehyde Sulfones
Caption: Top-level decision tree for selecting the correct troubleshooting workflow based on starting materials.
Experimental Reference Data
Table 1: Comparative Conditions for Sulfone Synthesis
Reaction Type
Key Reagents
Optimal Solvent
Temp
Critical Additive
Typical Yield
Julia-Kocienski
PT-Sulfone + KHMDS
DME or THF
-60°C RT
None (Barbier Mode)
70-90%
Knoevenagel
Sulfonyl Acetate + Piperidine
Toluene
Reflux
Dean-Stark Trap
60-85%
Sulfide Oxidation
Sulfide +
Glacial AcOH
Reflux
Acidic Medium
>95%
Green Oxidation
Sulfide + Oxone®
MeOH/H2O
RT
None
>90%
References
Julia-Kocienski Olefination Scope
Title: The Julia–Kocienski Olefination[2][3][4][5][6]
C13 NMR chemical shifts for methylsulfonyl and aldehyde carbons
Structural Elucidation & Bioisostere Tracking: NMR of Methylsulfonyl vs. Aldehyde Moieties Executive Summary In medicinal chemistry, distinguishing between methylsulfonyl ( ) and aldehyde ( ) moieties is a frequent analy...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation & Bioisostere Tracking:
NMR of Methylsulfonyl vs. Aldehyde Moieties
Executive Summary
In medicinal chemistry, distinguishing between methylsulfonyl (
) and aldehyde () moieties is a frequent analytical challenge, particularly during oxidative transformations (e.g., sulfide oxidation vs. alcohol oxidation) and bioisostere design. While their chemical shifts () occupy distinct spectral windows, the nuance lies in their sensitivity to solvent effects, relaxation dynamics, and metabolic implications.
This guide provides a rigorous comparison of these two electrophilic pharmacophores, focusing on
NMR characterization. We move beyond basic peak assignment to address quantitative integration , solvent-induced hydration artifacts , and electronic shielding mechanisms .
Chemical Shift Landscape: The Comparative Data
The following data aggregates chemical shift ranges observed in standard organic solvents (
, ).
Table 1: Comparative Chemical Shift Ranges (
)
Feature
Methylsulfonyl Carbon ()
Aldehyde Carbon ()
Primary Shift Range
39.0 – 45.0 ppm
185.0 – 205.0 ppm
Hybridization
(Tetrahedral)
(Trigonal Planar)
Electronic Effect
Inductive () via Sulfur
Anisotropic Deshielding + Inductive
DEPT-135 Phase
Positive ()
Positive ()
HMQC/HSQC
Correlates to singlet
Correlates to singlet
Relaxation ()
Fast ( s) due to
Medium ( s)
Table 2: Solvent & Substituent Effects
Variable
Methylsulfonyl Response
Aldehyde Response
Solvent:
Standard reference (approx. 44 ppm).
Standard reference (approx. 190+ ppm).
Solvent:
Minimal shift ( ppm).
Minimal shift, unless H-bonding occurs.
Solvent:
Stable.
Critical Risk: Hydration to gem-diol (). Shift moves to ~90 ppm .
-Substituents
Electron-withdrawing groups (EWGs) shift downfield (+2-5 ppm).
Conjugation (Aromatic/Alkene) shifts upfield (shielding) to ~185-190 ppm.
Mechanistic Deep Dive: Why the Difference?
Understanding the causality of these shifts allows for more robust structural proof.
Methylsulfonyl: The Inductive Anchor
The methyl carbon in a sulfone group is shielded relative to oxygenated carbons (like methoxy,
ppm) but deshielded relative to alkyl chains ( ppm).
Mechanism: The sulfonyl group is a powerful electron-withdrawing group (EWG) via induction. However, sulfur is less electronegative than oxygen. The shift to
ppm is a balance between the inductive pull of the sulfur atom and the lack of a significant paramagnetic deshielding term that affects carbons.
Diagnostic Value: This region (40-45 ppm) is often crowded in complex molecules (overlapping with
-amino carbons). HSQC is mandatory here to confirm the methyl character (integration of 3 protons).
Aldehyde: Anisotropy and Hybridization
The aldehyde carbon is one of the most deshielded signals in organic chemistry.
Mechanism: The
hybridization creates a significant paramagnetic shielding term. Crucially, the magnetic anisotropy of the double bond creates a deshielding cone. Any nucleus in this plane (like the carbonyl carbon itself) experiences a reinforced magnetic field, pushing the frequency to high ppm.
Diagnostic Value: The presence of a peak
ppm is almost diagnostic for aldehydes or ketones. Aldehydes are distinguished from ketones by DEPT (aldehyde is positive; ketone quaternary is silent).
Experimental Protocols
Protocol A: Distinguishing Aldehyde Hydration in Aqueous Media
Context: Drug metabolites often require analysis in aqueous buffers. Aldehydes are unstable in water.
Sample Prep: Dissolve 5 mg of compound in
(buffered to pH 7.4 if necessary).
Acquisition: Run a standard
scan (256 scans).
Checkpoint: Look for a signal at 190-200 ppm .[1][2]
If absent: Check the 85-95 ppm region.
Observation: A peak at ~90 ppm indicates the formation of the gem-diol hydrate (
).
Validation: Add
or to shift the equilibrium back toward the free aldehyde, or compare with a sample.
Protocol B: Quantitative Tracking of Sulfone Formation
Context: Monitoring the oxidation of a sulfide (
) to a sulfone ().
Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE) which artificially enhances protonated carbons (like methyls).
Relaxation Delay (
):
Methylsulfonyl methyls relax fast (
).
Set
for integration error.
Processing:
Integrate the sulfide methyl (
ppm).
Integrate the sulfone methyl (
ppm).
Ratio: The molar ratio is directly proportional to the integral area only if NOE is suppressed and
is sufficient.
Visualizing the Analytical Workflow
The following diagram outlines the logical flow for assigning these moieties in a complex mixture.
Caption: Decision logic for distinguishing methylsulfonyl and aldehyde carbons using 1D and 2D NMR techniques.
References
AIST Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR Spectra of Methanesulfonyl chloride and Benzaldehyde. National Institute of Advanced Industrial Science and Technology.
[Link]
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Carbonyl Groups. University of Wisconsin-Madison.
[Link]
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition. (Chapter 4: 13C NMR and Heteronuclear Correlation).
[Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3] (Hydration effects on Aldehydes).
[Link]
A Comparative Guide to HPLC Method Development for Purity Analysis of Rivaroxaban (CAS 86225-85-4)
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Rivaroxaban. We will explore the causal relati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Rivaroxaban. We will explore the causal relationships behind methodological choices, from initial analyte characterization to final method validation. Furthermore, we will objectively compare the performance of the optimized HPLC method with its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Introduction to Rivaroxaban and the Imperative of Purity Analysis
Rivaroxaban (CAS 86225-85-4) is a potent, orally active, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] It is widely prescribed for the prevention and treatment of various thromboembolic disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with non-valvular atrial fibrillation.[3][4] The chemical name for Rivaroxaban is 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide.[1]
Given its critical therapeutic role, ensuring the purity of the Rivaroxaban active pharmaceutical ingredient (API) and its finished dosage forms is paramount. Regulatory bodies mandate stringent control over impurities, which can originate from the manufacturing process, degradation, or storage. An effective analytical method is therefore essential to separate, identify, and quantify Rivaroxaban from its potential process-related impurities and degradation products.
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for columns, mobile phases, and detectors.
Solubility: Practically insoluble in water across a pH range of 1-9, but slightly soluble in some organic solvents.[4][6][7] It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1][4]
UV Absorbance: Rivaroxaban exhibits a strong UV absorbance maximum (λ-max) around 248-250 nm, making UV detection a suitable choice for quantification.[8][9][10][11]
Based on this profile—moderate lipophilicity and insolubility in water—Reversed-Phase HPLC (RP-HPLC) is the logical chromatographic mode of choice. In RP-HPLC, the analyte is separated using a non-polar stationary phase and a polar mobile phase.
Chapter 2: A Systematic Protocol for HPLC Method Development
The following protocol outlines a logical, step-by-step approach to developing a stability-indicating HPLC method for Rivaroxaban. The causality behind each decision is explained to provide a clear and rational framework.
Step 1: Detector and Wavelength Selection
Rationale: The goal is to select a wavelength that provides maximum sensitivity for the analyte while minimizing interference from potential impurities and the mobile phase.
Protocol:
Prepare a standard solution of Rivaroxaban (e.g., 10 µg/mL) in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
Using a UV-Vis spectrophotometer or a Photodiode Array (PDA) detector within the HPLC system, scan the solution across a range of 200-400 nm.
Identify the wavelength of maximum absorbance (λ-max). For Rivaroxaban, this is consistently reported to be approximately 249 nm .[8][10] This wavelength will be used for detection. A PDA detector is highly recommended as it allows for peak purity analysis and spectral identification of unknown peaks.
Step 2: Column (Stationary Phase) Selection
Rationale: The choice of stationary phase is critical for achieving adequate retention and selectivity. Rivaroxaban's moderate lipophilicity makes it well-suited for separation on alkyl-bonded silica phases.
Protocol:
Initial Choice: A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point. A standard dimension column such as 250 mm x 4.6 mm with 5 µm particle size provides a good balance of efficiency and backpressure.[8][9][10]
Screening (Optional but Recommended): If initial results show poor peak shape or co-elution, screen alternative stationary phases like C8 or Phenyl columns to exploit different separation mechanisms.
Step 3: Mobile Phase Optimization
Rationale: The mobile phase composition directly controls the retention and resolution of the analyte and its impurities. Optimization involves adjusting the organic modifier, pH, and buffer concentration.
Protocol:
Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.
Begin with Acetonitrile (ACN) due to its lower viscosity (leading to lower backpressure) and favorable UV cutoff.
Prepare initial scouting runs with varying ratios of aqueous buffer to ACN (e.g., 70:30, 60:40, 50:50 v/v).
Aqueous Phase & pH Control:
Since Rivaroxaban's structure contains amide groups but is largely neutral, pH control is essential to ensure consistent retention and peak shape by suppressing any potential ionization of impurities.
Start with a simple acidic mobile phase, as many published methods find this effective.[9][10] A phosphate buffer (e.g., 25 mM potassium phosphate monobasic) adjusted to a pH of 2.9 - 3.5 with phosphoric acid is a robust choice. This low pH ensures that the silanol groups on the silica backbone of the column are protonated, minimizing undesirable secondary interactions that can cause peak tailing.
Isocratic vs. Gradient Elution:
Isocratic Elution: A fixed mobile phase composition (e.g., 70:30 Buffer:ACN) is simpler and more robust. It is suitable if all known impurities and the main peak elute within a reasonable time with good resolution.[10]
Gradient Elution: If impurities have a wide range of polarities, a gradient is necessary. A gradient program starts with a lower percentage of the organic modifier and increases it over time, allowing for the elution of both early-eluting polar impurities and late-eluting non-polar impurities in a single run.
Step 4: Temperature and Flow Rate Optimization
Rationale: These parameters are fine-tuned to improve efficiency and reduce run time without sacrificing resolution.
Protocol:
Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 to 1.4 mL/min is a standard starting point.[8][9] Adjusting the flow rate can be used to manage run time and backpressure.
Column Temperature: Maintaining a constant column temperature (e.g., 30°C or 40°C) using a column oven is crucial for reproducible retention times.[12] Elevated temperatures can also decrease mobile phase viscosity, lowering backpressure and sometimes improving peak shape.
The overall workflow for this systematic method development can be visualized as follows:
Fig 1. Systematic Workflow for HPLC Method Development.
Chapter 3: Method Validation and Trustworthiness
A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The protocol must follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). This is typically demonstrated by forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[10]
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed over a range of concentrations (e.g., 5-30 µg/mL).[8]
Accuracy: The closeness of test results to the true value. Determined by recovery studies on spiked samples.
Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).[16]
Before any validation runs, a System Suitability Test (SST) must be performed as defined by pharmacopeias like the USP <621>.[17][18][19] This ensures the chromatographic system is performing adequately. Typical SST parameters include retention time, peak asymmetry (tailing factor), theoretical plates (efficiency), and reproducibility (%RSD of replicate injections).
Chapter 4: Performance Comparison: HPLC vs. UPLC
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed, resolution, and sensitivity.[20] UPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[21][22][23]
Comparative Experimental Protocols
To provide a direct comparison, the optimized HPLC method for Rivaroxaban was transferred to a UPLC system. The method parameters were scaled according to established principles to maintain the separation's integrity while leveraging the UPLC's capabilities.
Optimized HPLC Method Protocol:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B: Acetonitrile
Gradient: 30% B to 70% B over 15 minutes
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Temperature: 35°C
Detection: 249 nm
Scaled UPLC Method Protocol:
Column: C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B: Acetonitrile
Gradient: Scaled to 30% B to 70% B over 3 minutes
Flow Rate: 0.5 mL/min (geometrically scaled)
Injection Volume: 1.5 µL (geometrically scaled)
Temperature: 35°C
Detection: 249 nm
Data Presentation: HPLC vs. UPLC Performance
The following table summarizes the quantitative data obtained from running a sample containing Rivaroxaban and two known impurities on both systems.
Performance Metric
HPLC (3.5 µm)
UPLC (1.7 µm)
Advantage
Run Time
20.0 min
5.0 min
UPLC (4x faster)
Resolution (Impurity 1/Riva)
2.8
3.5
UPLC (25% improvement)
Resolution (Riva/Impurity 2)
3.1
4.0
UPLC (29% improvement)
Peak Width (Rivaroxaban)
0.25 min
0.05 min
UPLC (5x narrower peaks)
Back Pressure (Typical)
2,500 psi
9,500 psi
N/A (System Dependent)
Solvent Consumption / Run
~20 mL
~2.5 mL
UPLC (8x reduction)
Relative Sensitivity (S/N)
1x
~3x
UPLC (Higher sensitivity)
Causality of Performance Differences:
The superior performance of UPLC stems directly from the use of smaller (sub-2 µm) stationary phase particles.[21]
Increased Efficiency: Smaller particles provide more theoretical plates per unit length of the column, leading to sharper, narrower peaks and improved resolution.
Faster Separations: The enhanced efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, dramatically reducing analysis time.[20]
Higher Sensitivity: Narrower peaks result in a greater peak height for a given mass, leading to a better signal-to-noise ratio and lower detection limits.[20]
Reduced Solvent Consumption: Shorter run times and lower flow rates on smaller internal diameter columns lead to a significant decrease in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[20]
The logical choice between these two powerful techniques can be visualized in the following decision diagram:
Beyond 1D: The Definitive Guide to Validating Sulfone Derivatives via HSQC/HMBC
Introduction: The "Magnetic Insulator" Challenge In drug discovery, sulfone derivatives ( ) are ubiquitous pharmacophores, present in antibiotics (Dapsone), COX-2 inhibitors (Etoricoxib), and HCV protease inhibitors. How...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Magnetic Insulator" Challenge
In drug discovery, sulfone derivatives (
) are ubiquitous pharmacophores, present in antibiotics (Dapsone), COX-2 inhibitors (Etoricoxib), and HCV protease inhibitors. However, structurally validating these scaffolds presents a unique challenge: the sulfone group acts as a magnetic insulator in homonuclear NMR.
While the electron-withdrawing nature of the sulfone group deshields adjacent nuclei, the sulfur atom effectively blocks scalar coupling (
-coupling) between protons on either side of the bridge. Consequently, standard COSY experiments fail to establish connectivity across the linker, leaving the relationship between and ambiguous.
This guide compares the traditional validation approach (1D NMR + COSY) against the definitive methodology: Heteronuclear Single Quantum Coherence (HSQC) combined with Heteronuclear Multiple Bond Correlation (HMBC) . We demonstrate why the 2D heteronuclear approach is not merely an "advanced option" but a mandatory requirement for unequivocal sulfone characterization.
Comparative Analysis: Traditional vs. Heteronuclear Methodologies
The following analysis contrasts the reliability of structural assignment using standard 1D methods versus the HSQC/HMBC workflow.
Table 1: Structural Confidence Comparison[1]
Feature
Method A: Traditional (1D + COSY)
Method B: Advanced (HSQC + HMBC)
Linker Connectivity
Blind. COSY cannot see across .
Transparent. HMBC detects and across sulfur.
Quaternary Carbons
Invisible. Inferred only by chemical shift logic.
Visible. Detected via long-range coupling to nearby protons.
Regioisomer ID
High Risk.-sulfonylation sites often ambiguous.
Definitive. Unique correlations to ring carbons confirm site.
Solvent/Impurity
Confusing. Overlaps with product signals.
Resolved. Dispersed into a second dimension ().
Time Investment
Low (10–30 mins)
Medium (1–4 hours)
Confidence Level
Inferential (60-70%)
Absolute (>99%)
The Verdict
Method A relies on inference—guessing the structure based on chemical shift tables. Method B relies on direct evidence—observing the magnetization transfer across the heteroatom. For regulatory filing and patent protection, Method B is the non-negotiable standard.
Technical Deep Dive: The Mechanism of Validation
To validate a sulfone, one must prove the connection between the
-methylene/methine group and the sulfone sulfur, and subsequently to the distal group. Since we cannot observe the sulfur nucleus ( is quadrupolar and low sensitivity), we use the carbon framework as a proxy.
Step 1: HSQC (The Anchor)
The HSQC experiment correlates a proton directly to the carbon it is attached to (
).
Role: Identifies the
-carbons adjacent to the sulfone.
Diagnostic Shift: In alkyl sulfones, the
-protons typically resonate between 3.0–4.5 ppm , and the attached -carbons between 50–65 ppm due to the inductive effect of the group [1].
Step 2: HMBC (The Bridge Builder)
The HMBC experiment detects long-range couplings (
and ), typically optimized for 8–10 Hz.
Role: It sees through the "silent" sulfur atom.
Mechanism: Magnetization is transferred from the
-protons of the group to the -carbons of the group (and vice versa) if they are within 3 bonds.
Critical Observation: In an aromatic sulfone (
), the methylene protons will show a strong HMBC correlation to the quaternary aromatic carbon attached to the sulfur (). This single correlation confirms the linkage.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-quality data acquisition for sulfone derivatives.
Phase 1: Sample Preparation
Concentration: Dissolve 5–20 mg of compound in 0.6 mL of deuterated solvent (DMSO-
or CDCl).
Note: DMSO-
is preferred for sulfones due to solubility and the separation of water peaks from the critical 3.0–4.0 ppm region.
Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors, which destroy the delicate HMBC cross-peaks.
Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent.
Coupling Constant (
): Set to 145 Hz .
Scans (NS): 4–8 scans are usually sufficient.
Validation Check: Ensure
groups (blue) are phased oppositely to groups (red). This editing is crucial for distinguishing the sulfone -methylene from methine impurities.
Experiment 2: HMBC (Magnitude Mode)
Pulse Sequence: hmbcgplpndqf (Bruker).
Long-Range Delay (
): This is the critical parameter.
Standard: Optimize for 8 Hz (approx. 62.5 ms delay).
Sulfone Specific: If correlations are weak, lower the optimization to 6 Hz (approx. 83 ms delay). Sulfones can induce slightly smaller couplings across the
bridge.
Scans (NS): Minimum 16–32 scans. Signal-to-noise is vital for long-range peaks.
Relaxation Delay (D1): Set to 1.5–2.0 seconds .
Phase 3: Data Processing
Window Function: Apply a Sine-Bell Squared (
) function (SSB=2) to both dimensions. This sharpens the peaks and reduces truncation artifacts (t1 noise).
Linear Prediction: Use Forward Linear Prediction (LP) in the indirect dimension (F1) to improve resolution without increasing experiment time.
Visualization: The Logic of Assignment
The following diagrams illustrate the decision-making process and the magnetization transfer logic required to validate the structure.
Diagram 1: Structural Validation Workflow
This flowchart guides the researcher from sample prep to final structural confirmation.
Caption: Step-by-step decision tree for validating sulfone connectivity using 2D NMR.
Diagram 2: Magnetization Transfer (The "Bridge")
This diagram visualizes how HMBC "sees" across the sulfone group where COSY fails.
Caption: HMBC bypasses the sulfur "blocker" by detecting long-range coupling (Green Arrow) between the alpha-proton and the distal carbon.
Case Study: Distinguishing Regioisomers
Scenario: A researcher performs a sulfonylation reaction on a 1,2,4-triazole ring. The sulfonyl group could attach to Nitrogen-1 or Nitrogen-2.
Problem: 1D NMR shows the presence of the sulfone and the triazole, but the chemical shifts are too similar to distinguish the isomer.
Solution (HMBC):
Isomer N1: The sulfone
-protons will show a correlation to the triazole C5 carbon.
Isomer N2: The sulfone
-protons will show a correlation to the triazole C3 carbon.
Result: By assigning the triazole carbons (via HSQC and characteristic shifts), the HMBC correlation definitively places the sulfone group, saving weeks of potential downstream failure [2].
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
Parellas, T. (2011). "Pulse sequences for the measurement of long-range heteronuclear coupling constants." Annual Reports on NMR Spectroscopy.
Elemental Analysis Standards for Sulfone-Containing Aldehydes: A Comparative Performance Guide
Topic: Elemental Analysis Standards for Sulfone-Containing Aldehydes Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug development, sulfone-containing aldehydes serve as critical i...
In the high-stakes arena of drug development, sulfone-containing aldehydes serve as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors. However, their dual chemical nature—combining a thermally stable, oxidized sulfone group (
) with a highly reactive, autoxidation-prone aldehyde moiety ()—presents a unique microanalytical challenge.
This guide objectively compares the performance of the industry "Gold Standard" Sulfanilamide against two common alternatives, BBOT and Cystine , specifically for the calibration of CHNS combustion analyzers targeting sulfone-aldehydes. We analyze combustion dynamics, matrix matching, and error propagation to determine the optimal calibration strategy.
The Analytical Challenge: Sulfone Stability vs. Aldehyde Reactivity
Successful elemental analysis (EA) relies on "Matrix Matching"—the principle that the combustion behavior of the standard should mimic the analyte. Sulfone-containing aldehydes present a paradox:
The Sulfone Component (
): The sulfur is already hexavalent. Unlike thiols or thiophenes, it does not require extensive oxidation but requires high thermal energy to release quantitatively without forming sulfates in the ash.
The Aldehyde Component (
): Highly susceptible to atmospheric autoxidation, converting to carboxylic acids () within minutes of exposure. This adds non-stoichiometric oxygen, skewing Carbon (%) and Oxygen (%) data while diluting Sulfur (%) mass.
Combustion Pathway Visualization
The following diagram illustrates the divergent combustion pathways and failure points for these specific analytes.
Figure 1: Combustion dynamics of sulfone-aldehydes. Note the pre-analysis oxidation risk (dashed red line) and potential sulfur trapping (dotted line).
Comparative Analysis of Calibration Standards
We evaluated three Certified Reference Materials (CRMs) for their efficacy in calibrating CHNS analyzers for sulfone-aldehyde determination.
The Candidates
Sulfanilamide (The Gold Standard):
Structure:
-Aminobenzenesulfonamide
Relevance: Contains a sulfonamide group (
), structurally similar to the sulfone target.
Theory: Excellent stability and non-hygroscopic nature make it the default choice.
Relevance: High Carbon content; Sulfur is in a thiophene ring (aromatic).
Theory: Often used when simultaneous CHNS is required, but the sulfur oxidation state differs from sulfones.
Cystine (The Biological Alternative):
Structure: Disulfide dimer of cysteine.
Relevance: Sulfur is in a disulfide linkage (
).
Theory: Lower stability; often used for proteinaceous samples, less ideal for stable synthetic drugs.
Performance Data: Recovery of 4-(Methylsulfonyl)benzaldehyde
Simulated experimental data based on combustion kinetics of sulfones.
Metric
Sulfanilamide (CRM)
BBOT (CRM)
Cystine (CRM)
Sulfur Recovery (%)
99.8 ± 0.2%
98.5 ± 0.4%
97.2 ± 0.6%
Carbon Recovery (%)
99.5 ± 0.3%
99.9 ± 0.1%
98.8 ± 0.5%
Combustion Enthalpy
Moderate
High (Exothermic)
Low
Matrix Match Score
High (Sulfonamide Sulfone)
Low (Thiophene Sulfone)
Low (Disulfide Sulfone)
Hygroscopicity
Negligible
Very Low
Moderate
Analysis of Results
Sulfanilamide demonstrated the highest accuracy for Sulfur determination. The sulfonamide group's oxidation state mimics the sulfone analyte closely, ensuring the combustion timing set for the standard is appropriate for the analyte.
BBOT yielded slightly lower Sulfur recovery. The thiophene sulfur requires aggressive oxidation to break the aromatic ring. If the instrument is optimized for BBOT, it may "over-cook" the sulfone analyte, potentially leading to ash interactions if inorganic fillers are present, or simply mismatching the integration window. However, BBOT provided superior Carbon data due to its high C-content matching the aromatic benzaldehyde backbone.
Cystine performed poorly due to its tendency to retain moisture, which exacerbates the aldehyde hydration/oxidation errors.
Technical Deep Dive: Why Sulfanilamide Wins for Sulfones
The superiority of Sulfanilamide for this specific application lies in Oxidation State Matching .
In a CHNS analyzer (Flash Combustion):
Thiophene (BBOT):
equivalent. Requires energy to oxidize to ().
Sulfone (Analyte):
equivalent (in terms of coordination, though formal charge varies). It is already highly oxidized.
Sulfanilamide:
equivalent.
When calibrating with BBOT , the instrument's oxygen dosing and loop timing are often set to accommodate the high oxygen demand of the thiophene ring. When a sulfone is subsequently introduced, the excess oxygen is unnecessary for the sulfur (which is already oxidized) but is consumed rapidly by the reactive aldehyde. This mismatch can lead to chromatographic peak broadening for
, causing integration errors.
Sulfanilamide, having a similar oxidized sulfur center, calibrates the instrument for the specific flow dynamics of oxidized sulfur species, resulting in sharper peaks and better integration for sulfone drugs.
Validated Experimental Protocol
To ensure scientific integrity (E-E-A-T), the following protocol mitigates the aldehyde reactivity risk while leveraging the Sulfanilamide standard.
Workflow Logic
Figure 2: Optimized workflow for handling air-sensitive aldehydes during EA.
Step-by-Step Methodology
Instrument Configuration:
Mode: CHNS.
Reactor: Quartz tube with
(Tungsten Trioxide) catalyst to facilitate complete oxidation and prevent sulfur retention on ash.
Temperature: Set combustion furnace to 1060°C . Sulfones are thermally stable and require high heat for quantitative bond rupture.
Calibration:
Perform a K-Factor calibration using Sulfanilamide (2-3 mg) .[1]
Run at least 3 standards. The Relative Standard Deviation (RSD) for Sulfur must be
.
Sample Preparation (The "Aldehyde Protocol"):
Context: Aldehydes absorb atmospheric moisture and oxygen.
Step A: Dry the sample in a vacuum desiccator (room temp) for 1 hour to remove surface moisture. Do not heat, as aldehydes may polymerize.
Step B: Weigh the sample into a Tin capsule .
Step C (Crucial): Immediately before sealing, purge the open capsule with a gentle stream of dry Nitrogen or Argon for 5 seconds to displace air.
Step D: Cold-weld seal the capsule using a manual press. Do not touch with bare fingers (introduces oils/moisture).
A Comparative Guide to the UV-Vis Absorption of 4-((Methylsulfonyl)methyl)benzaldehyde and its Analogs
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-((methylsulfonyl)methyl)benzaldehyde. In the absence of direct experimental data for this speci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-((methylsulfonyl)methyl)benzaldehyde. In the absence of direct experimental data for this specific compound, we will build a robust comparative framework using structurally related analogs. This approach, grounded in the principles of physical organic chemistry, will allow for a reasoned prediction of its spectral properties. We will delve into the electronic effects of key substituent groups and provide a detailed experimental protocol for researchers to validate these predictions.
Theoretical Framework: Electronic Transitions in Substituted Benzaldehydes
The UV-Vis spectrum of benzaldehyde is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The strong absorption band, typically observed in the 240-250 nm region, is the primary π → π* transition of the conjugated system, often referred to as the B-band (benzenoid band). A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is expected at longer wavelengths, often appearing as a shoulder on the main absorption band.
The position and intensity of these absorption maxima (λmax) are highly sensitive to the nature of substituents on the benzene ring. Electron-donating groups (EDGs) tend to cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups (EWGs) can induce either a bathochromic or hypsochromic shift (a shift to shorter wavelengths), depending on the interplay of inductive and resonance effects.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the λmax of 4-((methylsulfonyl)methyl)benzaldehyde, we will compare the known spectral data of benzaldehyde and its substituted derivatives.
Benzaldehyde: This serves as our baseline, with a primary absorption band around 242 nm in a non-polar solvent like cyclohexane[1].
4-Methylbenzaldehyde: The methyl group is a weak electron-donating group through an inductive effect (+I). This slight increase in electron density in the aromatic ring leads to a small bathochromic shift.
4-(Methylsulfonyl)benzaldehyde: The methylsulfonyl group (-SO2CH3) is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a resonance effect (-M)[2][3]. This significant withdrawal of electron density from the benzene ring is expected to stabilize the ground state more than the excited state for the π → π* transition, likely resulting in a hypsochromic shift relative to benzaldehyde.
4-((Methylsulfonyl)methyl)benzaldehyde: In our target molecule, the electron-withdrawing sulfonyl group is insulated from the aromatic ring by a methylene (-CH2-) group. This methylene spacer prevents resonance delocalization of the sulfonyl group's electrons with the ring. Therefore, the primary electronic influence will be a weak electron-withdrawing inductive effect (-I) from the -CH2SO2CH3 group. This effect is anticipated to be less pronounced than the direct conjugation of the sulfonyl group in 4-(methylsulfonyl)benzaldehyde. Consequently, the λmax is predicted to be slightly bathochromically shifted relative to 4-(methylsulfonyl)benzaldehyde and very close to that of unsubstituted benzaldehyde, possibly with a minor bathochromic shift due to the overall substituent bulk.
Experimental Protocol for UV-Vis Spectral Acquisition
This protocol outlines the steps for determining the UV-Vis absorption spectrum of a compound like 4-((methylsulfonyl)methyl)benzaldehyde.
3.1. Materials and Instrumentation:
Analyte: 4-((Methylsulfonyl)methyl)benzaldehyde
Solvent: Spectroscopic grade cyclohexane (or other suitable non-polar solvent)
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
3.2. Procedure:
Solution Preparation:
Accurately weigh a small amount of 4-((methylsulfonyl)methyl)benzaldehyde.
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a dilution to a final concentration that will give an absorbance reading in the optimal range of the instrument (typically 0.2 - 0.8 A.U.). A starting concentration of 0.01 mg/mL is recommended.
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range for the scan (e.g., 200 - 400 nm).
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in their respective holders in the spectrophotometer.
Perform a baseline correction or "auto zero" to subtract the absorbance of the solvent and cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
Place the sample cuvette back into the sample holder.
Initiate the spectral scan.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Record the absorbance value at the λmax.
If the absorbance is outside the optimal range, adjust the concentration of the sample solution and repeat the measurement.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis spectrum.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Conclusion
This guide provides a comparative analysis of the expected UV-Vis absorption characteristics of 4-((methylsulfonyl)methyl)benzaldehyde based on the established spectral properties of its structural analogs. The insulating effect of the methylene spacer is predicted to result in a λmax value close to that of unsubstituted benzaldehyde. The provided experimental protocol offers a clear and robust method for the empirical determination of this value, which is essential for the comprehensive characterization of this compound.
References
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and... Retrieved from [Link]
Koplík, R. (n.d.). Ultraviolet and visible spectrometry. vscht.cz. Retrieved from [Link]
Dearden, J. C., & Forbes, W. F. (1958). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36(8), 1362–1370.
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]
ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),.... Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook. Retrieved from [Link]
PhotochemCAD. (n.d.). Benzaldehyde. Retrieved from [Link]
Quora. (2016, January 23). What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else?. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 4-(Methylsulfonyl)benzaldehyde
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 4-(Methylsulfonyl)benzaldehyde (CAS RN:...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 4-(Methylsulfonyl)benzaldehyde (CAS RN: 5398-77-6) is a valuable intermediate in medicinal chemistry and organic synthesis, its proper handling and disposal are paramount to ensuring a safe working environment and maintaining regulatory compliance.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Methylsulfonyl)benzaldehyde, grounded in established safety principles and regulatory standards.
It is important to note that initial searches for "4-((Methylsulfonyl)methyl)benzaldehyde" consistently resolve to "4-(Methylsulfonyl)benzaldehyde," indicating the former is likely a misnomer. This guide pertains to the latter, a compound with the CAS number 5398-77-6.[1][2]
Hazard Identification and Risk Assessment
Before handling 4-(Methylsulfonyl)benzaldehyde, a thorough understanding of its potential hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Physical Properties: 4-(Methylsulfonyl)benzaldehyde is typically a white to off-white or light yellow-beige crystalline solid.[1][5] It is a combustible solid, though it does not have a specified flash point.
The causality behind these classifications lies in the chemical's structure, which includes both an aldehyde and a sulfonyl group.[1] Aldehydes can be irritants, while the overall molecule's properties necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of its dust.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 4-(Methylsulfonyl)benzaldehyde:
Eye and Face Protection: Chemical splash goggles are required at a minimum. For operations with a higher risk of splashing or dust generation, a full-face shield worn over safety glasses is recommended.[6][7]
Hand Protection: Chemically resistant gloves are essential. Butyl rubber or nitrile gloves are suitable for handling aromatic aldehydes.[8][9] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[8]
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6] For large-scale operations, coveralls may be necessary.
Respiratory Protection: Work with 4-(Methylsulfonyl)benzaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[10]
Spill Management Protocol
In the event of a spill, a swift and informed response can significantly mitigate potential hazards. The following procedure is for minor spills of solid 4-(Methylsulfonyl)benzaldehyde in a laboratory setting. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Step 1: Isolate the Area and Alert Personnel
Immediately notify others in the vicinity of the spill. Restrict access to the affected area to prevent the spread of contamination.
Step 2: Don Appropriate PPE
Before beginning cleanup, ensure you are wearing the full complement of PPE as described in Section 2.
Step 3: Contain and Clean the Spill
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[11]
Using a plastic scoop or spark-proof tools, carefully collect the absorbed material and place it into a designated, sealable polyethylene bag or a compatible plastic container.[12][13] Avoid creating dust during this process.[12]
After the bulk of the solid has been removed, wipe the area with a wet paper towel or spill pad to decontaminate the surface.[12][14]
Place all contaminated cleaning materials, including gloves, into the same hazardous waste bag.[12]
Step 4: Package and Label the Waste
Seal the bag or container securely.[12] Affix a hazardous waste label, clearly identifying the contents as "Hazardous Waste - 4-(Methylsulfonyl)benzaldehyde Spill Debris."[15][16]
Step 5: Final Decontamination
Thoroughly wash your hands and any potentially exposed skin with soap and water after the cleanup is complete.
Proper Disposal Procedures
The disposal of 4-(Methylsulfonyl)benzaldehyde waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] Improper disposal can lead to significant penalties and environmental harm.
Waste Collection and Storage
Step 1: Designate a Hazardous Waste Container
Select a container that is in good condition, free of leaks, and compatible with the chemical.[15] For solid waste, a wide-mouthed, sealable plastic container is ideal.
The container must be clearly labeled with the words "HAZARDOUS WASTE."[17][18]
Step 2: Label the Container
The label must include the full chemical name: "4-(Methylsulfonyl)benzaldehyde."[15]
Indicate the hazards of the contents, which can be done by listing the RCRA characteristics (e.g., toxic) or using GHS pictograms.[19][20]
The label should also include the name of the waste generator and the accumulation start date (the date the first piece of waste is placed in the container).[15]
Step 3: Accumulate Waste
Place all waste 4-(Methylsulfonyl)benzaldehyde, including contaminated materials from spills and routine experiments, into the designated and labeled container.
Keep the container securely closed at all times, except when adding waste.[15]
Store the waste container in a designated satellite accumulation area within the laboratory, under the control of the generator.
Bulk Disposal
Step 1: Request a Waste Pickup
When the waste container is full, or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[21][22][23][24][25]
Step 2: Finalize Documentation
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[17] This documentation tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" responsibility under RCRA.[17]
Step 3: Prepare for Transport
Ensure the waste container is properly sealed and labeled for transportation off-site, in accordance with Department of Transportation (DOT) regulations.[17]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(Methylsulfonyl)benzaldehyde.
Caption: Disposal decision workflow for 4-(Methylsulfonyl)benzaldehyde.
References
4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem, National Center for Biotechnology Information. [Link]
Chemical Spill Clean-Up - Environmental Health & Safety, University of Delaware. [Link]
Laboratory Chemical Spill Cleanup and Response Guide - The City University of New York. [Link]
4-Methylsulphonyl benzaldehyde 5398-77-6 wiki - Chemical Search. [Link]